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  • Product: 2-Chloro-3-methoxy-10H-phenothiazine
  • CAS: 17800-08-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Chloro-3-methoxy-10H-phenothiazine: Structure, Properties, and Synthetic Considerations

Abstract: The phenothiazine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the foundation for a multitude of therapeutically significant agents.[1][2] Its unique tricyclic "butterfly"...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The phenothiazine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the foundation for a multitude of therapeutically significant agents.[1][2] Its unique tricyclic "butterfly" conformation allows for extensive functionalization, leading to a broad spectrum of pharmacological activities, from the revolutionary antipsychotic effects of chlorpromazine to modern applications in oncology and infectious diseases.[1][3][4] This guide provides a comprehensive technical overview of a specific derivative, 2-Chloro-3-methoxy-10H-phenothiazine. While this particular isomer is not as extensively documented as others, this paper will synthesize available data from related analogues, propose robust synthetic pathways, and discuss its potential applications. We will delve into its chemical structure, predicted physicochemical properties, and detailed methodologies for its synthesis and characterization, offering a foundational resource for researchers in drug discovery and development.

The Phenothiazine Scaffold: A Cornerstone of Medicinal Chemistry

The journey of phenothiazine began not in medicine, but in the dye industry with the synthesis of methylene blue in 1876.[5] The parent compound, 10H-phenothiazine, was first synthesized by Bernthsen in 1883 by heating diphenylamine with sulfur.[2] Its true therapeutic potential was unlocked in the mid-20th century with the development of derivatives like promethazine (an antihistamine) and, most notably, chlorpromazine, the first effective antipsychotic drug, which fundamentally changed the treatment of schizophrenia.[3][4][5]

The enduring relevance of the phenothiazine nucleus lies in its structural versatility. The tricyclic system consists of two benzene rings fused to a central thiazine ring, which allows for substitutions at various positions, particularly at the C2, C3, C7, and N10 positions. These modifications significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.[1] This has enabled the development of compounds for a wide array of therapeutic areas, including:

  • Antipsychotics: Primarily through the antagonism of dopamine D2 receptors.[1][4]

  • Antimicrobial Agents: By inhibiting bacterial efflux pumps and generating reactive oxygen species.[1]

  • Anticancer Agents: By targeting various cellular pathways, including the PI3K/Akt survival pathway.[2]

  • Antioxidants: Through radical scavenging mechanisms.[6]

Chemical Identity of 2-Chloro-3-methoxy-10H-phenothiazine

This section details the fundamental chemical and physical characteristics of the target compound.

Chemical Structure

The structure of 2-Chloro-3-methoxy-10H-phenothiazine is defined by a chlorine atom at the C2 position and a methoxy group at the C3 position of the phenothiazine core.

  • IUPAC Name: 2-chloro-3-methoxy-10H-phenothiazine

  • Molecular Formula: C₁₃H₁₀ClNOS

  • Molecular Weight: 263.74 g/mol

Caption: Chemical structure of 2-Chloro-3-methoxy-10H-phenothiazine.

Physicochemical Properties

Direct experimental data for 2-Chloro-3-methoxy-10H-phenothiazine is limited. The following table presents a comparison of its calculated properties alongside experimental data for the parent phenothiazine and the related isomer, 2-Chloro-7-methoxy-10H-phenothiazine, for context.

Property2-Chloro-3-methoxy-10H-phenothiazine2-Chloro-7-methoxy-10H-phenothiazine10H-Phenothiazine (Parent)
Molecular Formula C₁₃H₁₀ClNOSC₁₃H₁₀ClNOS[7]C₁₂H₉NS[5]
Molecular Weight 263.74 g/mol 263.74 g/mol [7]199.27 g/mol [5]
CAS Number Not Available1730-44-5[7][8]92-84-2[5]
XLogP3 (Lipophilicity) ~4.2 (Predicted)4.2 (Computed)[7]3.5 (Experimental)
Melting Point Not AvailableNot Available185 °C[5]
Boiling Point Not AvailableNot Available371 °C[5]
Solubility in Water Very Low (Predicted)Very Low (Predicted)0.00051 g/L[5]

Data for the target compound is based on calculation and analogy to known isomers. Data for reference compounds is from cited sources.

Synthetic Pathways and Methodologies

The synthesis of phenothiazine derivatives can be achieved through several established routes. While a specific protocol for 2-Chloro-3-methoxy-10H-phenothiazine is not published, a robust synthetic strategy can be designed based on well-documented chemical transformations.

Foundational Synthesis via Smiles Rearrangement

A highly effective method for creating substituted phenothiazines is the Smiles rearrangement. This pathway involves the reaction of a substituted 2-aminobenzenethiol with a substituted o-halonitrobenzene, followed by cyclization.[2] This approach offers regiochemical control based on the selection of starting materials.

Proposed Experimental Protocol for 2-Chloro-3-methoxy-10H-phenothiazine

The following protocol outlines a proposed synthesis. The causality behind this experimental design is to use readily available or synthesizable precursors and a reliable cyclization method to achieve the target structure.

Objective: To synthesize 2-Chloro-3-methoxy-10H-phenothiazine.

Core Reaction: Intramolecular cyclization of a substituted diphenyl sulfide intermediate.

Step 1: Synthesis of the Diphenyl Sulfide Intermediate

  • Reactants: 2-Amino-4-chlorobenzenethiol and 2-fluoro-6-methoxynitrobenzene.

  • Rationale: The nucleophilic thiol of the aminobenzenethiol will displace the fluoride on the nitrated benzene ring (nucleophilic aromatic substitution). Fluoride is an excellent leaving group in this context, and the nitro group activates the ring towards substitution.

  • Procedure:

    • To a solution of 2-Amino-4-chlorobenzenethiol (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq) as a base.

    • Stir the mixture under an inert atmosphere (N₂) at room temperature for 30 minutes to deprotonate the thiol.

    • Add 2-fluoro-6-methoxynitrobenzene (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction, pour it into ice water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-((2-methoxy-6-nitrophenyl)thio)-5-chloroaniline intermediate.

Step 2: Reductive Cyclization to Form the Phenothiazine Ring

  • Rationale: A reducing agent like sodium hydrosulfite (Na₂S₂O₄) or a phosphite-based reagent will simultaneously reduce the nitro group to an amine and facilitate the cyclization to form the thiazine ring.

  • Procedure:

    • Dissolve the crude diphenyl sulfide intermediate from Step 1 in a mixture of ethanol and water.

    • Heat the solution to reflux and add sodium hydrosulfite (Na₂S₂O₄) (4-5 eq) portion-wise. The color of the solution should change significantly.

    • Maintain reflux for 2-4 hours, monitoring by TLC for the formation of the phenothiazine product.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (DCM).

    • Combine the organic extracts, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-Chloro-3-methoxy-10H-phenothiazine.

Caption: Proposed two-step synthetic workflow for the target compound.

N-10 Functionalization

The hydrogen at the N-10 position is acidic and can be readily substituted, which is a critical step for creating many active pharmaceutical ingredients.[9] For instance, adding a dimethylaminopropyl side chain is a common modification in antipsychotic phenothiazines.

General Protocol for N-Alkylation:

  • Suspend 2-Chloro-3-methoxy-10H-phenothiazine (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH) (1.2 eq), portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir for 30-60 minutes at room temperature to form the sodium salt.

  • Add the desired alkyl halide (e.g., 1-bromo-3-chloropropane) (1.2 eq).

  • Heat the reaction to reflux and monitor by TLC until completion.

  • Quench the reaction carefully with water, extract the product, and purify by chromatography.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized 2-Chloro-3-methoxy-10H-phenothiazine must be confirmed using standard analytical techniques. Based on its structure and data from related compounds, the following spectral characteristics are expected.[7][10]

  • ¹H NMR:

    • A broad singlet corresponding to the N-H proton (~8.5-9.5 ppm, may exchange with D₂O).

    • Multiple signals in the aromatic region (6.8-7.5 ppm) corresponding to the protons on the two benzene rings.

    • A sharp singlet for the methoxy (OCH₃) protons (~3.8-4.0 ppm).

  • ¹³C NMR:

    • Signals for aromatic carbons between ~110-150 ppm.

    • A signal for the methoxy carbon around 55-60 ppm.

  • Mass Spectrometry (MS):

    • A molecular ion (M⁺) peak at m/z 263, with a characteristic M+2 isotope peak at m/z 265 (approx. 1/3 intensity) due to the presence of the chlorine atom.

  • Infrared (IR) Spectroscopy:

    • A characteristic N-H stretching band around 3300-3400 cm⁻¹.

    • C-O stretching for the methoxy group around 1250 cm⁻¹.

    • Aromatic C-H and C=C stretching bands.

    • A C-Cl stretching band in the fingerprint region.

Applications and Future Directions

Given its structural features, 2-Chloro-3-methoxy-10H-phenothiazine serves as a valuable intermediate and a potential therapeutic agent itself.[3] The specific substitution pattern—an electron-withdrawing chlorine and an electron-donating methoxy group—can fine-tune the electronic properties of the scaffold, potentially influencing its receptor binding affinity and metabolic stability.

Potential Therapeutic Areas for Investigation:

  • Neuropharmacology: Like many phenothiazines, this derivative could be screened for activity at dopamine and serotonin receptors, relevant for antipsychotic or antidepressant applications.

  • Oncology: The phenothiazine scaffold is known to exhibit antitumor properties.[11] This compound could be evaluated in various cancer cell lines (e.g., HeLa, HepG-2, MCF-7) to assess its cytotoxic and anti-proliferative effects.[2]

  • Infectious Diseases: The rise of multidrug-resistant pathogens necessitates novel antimicrobial agents. Phenothiazines have shown promise in this area, and this derivative warrants screening against bacteria like MRSA and drug-resistant tuberculosis strains.[1]

Future Work: The immediate next step is the execution of the proposed synthesis and the full analytical characterization of 2-Chloro-3-methoxy-10H-phenothiazine. Following confirmation of its structure and purity, a comprehensive biological screening program should be initiated to explore its therapeutic potential across various disease models. This foundational work is crucial for unlocking the full value of this specific member of the esteemed phenothiazine family.

References

  • Application Notes and Protocols: The Role of Phenothiazine Derivatives in Medicinal Chemistry - Benchchem.
  • The Crucial Role of Phenothiazine in Modern Pharmaceutical Development.
  • Phenothiazine - Wikipedia.
  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold - MDPI.
  • 2-Chloro-7-methoxy-10H-phenothiazine | C13H10ClNOS | CID 350929 - PubChem.
  • Phenothiazine - Massive Bio.
  • 2-Chloro-10-[3-(dimethylamino)propyl]-3-methoxy-10H-phenothiazine - NextSDS.
  • 2-CHLORO-7-METHOXY-10H-PHENOTHIAZINE AldrichCPR | Sigma-Aldrich.
  • 3-methoxy-10H-phenothiazine - Guidechem.
  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities - AIP Publishing.
  • 2-chloro-10-(3-chloropropyl)-10H-phenothiazine | C15H13Cl2NS | CID - PubChem.
  • Phenothiazines database - synthesis, physical properties.
  • Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential - Scholars Research Library.
  • INVESTIGATION ON THE REACTION OF 2-CHLORO-10H- PHENOTHIAZINE UNDER ARYNE FORMING CONDITIONS Anlai Wang, Hongming Zhang, and Edw - Semantic Scholar.
  • RECENT ADVANCES IN THE SYNTHESIS OF PHENOTHIAZINES Sayeed %raft, Fatima Al-Rnran, and Balkls A - LOCKSS: Serve Content.
  • Phenothiazine, 2-chloro-8-methoxy- - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • (PDF)

Sources

Exploratory

electronic band gap and photophysical properties of 2-Chloro-3-methoxy-10H-phenothiazine

An In-Depth Technical Guide for Optoelectronic and Therapeutic Development Executive Summary Phenothiazine derivatives have long served as privileged scaffolds in both medicinal chemistry and advanced materials science....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Optoelectronic and Therapeutic Development

Executive Summary

Phenothiazine derivatives have long served as privileged scaffolds in both medicinal chemistry and advanced materials science. Their unique, non-planar "butterfly" conformation and electron-rich heteroatom core (nitrogen and sulfur) make them exceptional electron donors[1].

2-Chloro-3-methoxy-10H-phenothiazine (CAS: 17800-08-7) represents a highly specialized asymmetric derivative. By strategically positioning an electron-donating group (EDG, -OCH₃) and an electron-withdrawing group (EWG, -Cl) on the same aromatic hemisphere, this molecule exhibits a pronounced "push-pull" electronic configuration. This technical guide explores the causality behind its narrowed electronic band gap, its photophysical behavior, and provides field-proven, self-validating protocols for characterizing its optoelectronic properties.

Structural and Electronic Profiling

Conformational Dynamics and Frontier Molecular Orbitals (FMOs)

The parent 10H-phenothiazine molecule is characterized by a folded structure due to the anti-aromaticity of the central 1,4-thiazine ring, which prevents full planarization[1]. The introduction of substituents fundamentally alters the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • The Methoxy Effect (Position 3): The -OCH₃ group acts as a strong EDG via resonance. Its oxygen lone pairs couple with the extended π-system and the central nitrogen atom, effectively raising the HOMO energy level and enhancing the molecule's hole-transporting capabilities[2][3].

  • The Chloro Effect (Position 2): The -Cl atom exerts a strong inductive electron-withdrawing effect. Positioned ortho to the methoxy group, it creates a localized electron-deficient pocket, significantly lowering the LUMO energy level[1].

This dual substitution forces a spatial separation of the FMOs. The HOMO remains localized over the electron-rich nitrogen, sulfur, and methoxy regions, while the LUMO is pulled toward the chloro-substituted vector. This separation is the primary driver for Intramolecular Charge Transfer (ICT)[1][4].

Band Gap Engineering

The push-pull dynamic dramatically narrows the HOMO-LUMO band gap compared to the parent phenothiazine. A narrower band gap pushes the absorption onset from the ultraviolet into the visible spectrum, a critical requirement for organic photovoltaics and photosensitizers.

Table 1: Extrapolated Optoelectronic Parameters Based on Substituent Effects (Values synthesized from comparative phenothiazine derivative literature[1][2][3][4])

CompoundHOMO (eV)LUMO (eV)Electrochemical Gap (eV)Optical Gap (eV)
10H-Phenothiazine (Parent)-5.30-1.803.503.45
2-Chloro-10H-phenothiazine-5.45-2.103.353.30
3-Methoxy-10H-phenothiazine-5.10-1.753.353.25
2-Chloro-3-methoxy-10H-phenothiazine -5.15 -2.45 2.70 2.65

Photophysical Properties & Mechanistic Pathways

Upon photoexcitation, 2-Chloro-3-methoxy-10H-phenothiazine undergoes a transition from the ground state ( S0​ ) to the Franck-Condon excited state ( S1​ ). Because of the asymmetric electron density, the molecule rapidly relaxes into a highly polarized ICT state[5].

This transition manifests in two distinct photophysical phenomena:

  • Broadened Absorption: Alongside the standard high-energy π-π* transitions (~250-300 nm), a distinct, broad, low-energy absorption band emerges in the visible region (~380-450 nm) corresponding to the ICT transition[4][5].

  • Positive Solvatochromism: The dipole moment of the ICT state is significantly larger than that of the ground state. Consequently, increasing solvent polarity stabilizes the excited state more than the ground state, leading to a pronounced red-shift (bathochromic shift) in the emission spectrum and a massive Stokes shift[1].

G S0 Ground State (S0) HOMO Localization (-OCH3, N, S) S1 Excited State (S1) Franck-Condon State S0->S1 hν (Absorption) π-π* / ICT Band ICT ICT State LUMO Localization (-Cl Vector) S1->ICT Solvent Relaxation & Charge Transfer EM Radiative Relaxation (Fluorescence) S1->EM Direct Emission (Non-polar media) ICT->S0 hν' (Emission) Red-shifted EM->S0

Caption: Photophysical pathways and Intramolecular Charge Transfer (ICT) dynamics.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, optoelectronic characterization must utilize orthogonal techniques. The following protocols detail the electrochemical and optical workflows required to accurately determine the band gap of 2-Chloro-3-methoxy-10H-phenothiazine.

Protocol 1: Electrochemical Band Gap via Cyclic Voltammetry (CV)

Causality: CV directly measures the oxidation and reduction onset potentials, which map directly to the HOMO and LUMO energy levels, respectively. Self-Validation: The inclusion of Ferrocene ( Fc/Fc+ ) as an internal standard corrects for reference electrode drift and solvent-specific junction potentials.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( Bu4​NPF6​ ) in anhydrous, degassed dichloromethane (DCM). Rationale: DCM provides a wide anodic window necessary for phenothiazine oxidation.

  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Sample Measurement: Add 1.0 mM of 2-Chloro-3-methoxy-10H-phenothiazine to the cell. Scan at a rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Internal Calibration: Spike the solution with 1.0 mM Ferrocene. Record the half-wave potential ( E1/2Fc/Fc+​ ).

  • Calculation:

    • EHOMO​=−[Eoxonset​−E1/2Fc/Fc+​+4.80] eV

    • ELUMO​=−[Eredonset​−E1/2Fc/Fc+​+4.80] eV

    • EgCV​=ELUMO​−EHOMO​ [4]

Protocol 2: Optical Band Gap via Steady-State Spectroscopy

Causality: UV-Vis spectroscopy identifies the lowest energy electronic transition. Converting the absorption edge into a Tauc plot isolates the optical band gap ( Egopt​ ).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 µM solution of the compound in spectroscopic-grade DCM.

  • Spectral Acquisition: Record the absorption spectrum from 200 nm to 800 nm using a dual-beam spectrophotometer, utilizing pure DCM as the baseline blank.

  • Tauc Plot Conversion: Plot (αhν)2 versus photon energy ( ), where α is the absorption coefficient.

  • Extraction: Extrapolate the linear region of the low-energy absorption edge to the x-axis (where α=0 ). The x-intercept represents the optical band gap ( Egopt​ )[5].

Workflow cluster_CV Electrochemical Profiling (HOMO/LUMO) cluster_UV Optical Profiling (Band Gap) Prep Sample Preparation (Analyte in Anhydrous DCM) CV Cyclic Voltammetry (0.1M Bu4NPF6) Prep->CV UV UV-Vis Spectroscopy (200 - 800 nm) Prep->UV Fc Internal Calibration (Spike with Fc/Fc+) CV->Fc OxRed Extract Onset Potentials (E_ox & E_red) Fc->OxRed Calc Cross-Validation E_g(CV) ≈ E_g(Optical) OxRed->Calc Tauc Tauc Plot Analysis (αhν)² vs hν UV->Tauc Tauc->Calc

Caption: Orthogonal experimental workflow for electrochemical and optical band gap determination.

Applications in Advanced Therapeutics & Materials

The precise tuning of the HOMO-LUMO gap in 2-Chloro-3-methoxy-10H-phenothiazine unlocks specific applications:

  • Hole-Transporting Materials (HTMs): The elevated HOMO level (driven by the methoxy group) aligns perfectly with the valence bands of many perovskite materials, while the lowered LUMO effectively blocks electron back-transfer. This makes derivatives of this core highly efficient HTMs in inverted perovskite solar cells[2].

  • Photodynamic Therapy (PDT): Phenothiazine derivatives (like Methylene Blue analogues) are potent photosensitizers. The visible-light absorption enabled by the narrowed band gap allows for tissue penetration, where the excited triplet state can interact with molecular oxygen to generate cytotoxic reactive oxygen species (ROS) for targeted bacterial or tumor eradication[6].

References

  • Design, Synthesis, and Characterization of a Phenothiazine-Functionalized Triazine Derivative for Electrochromic Devices. ACS Applied Optical Materials.[Link]

  • Dual-Armed N-Methoxy Triphenyl-Aminated Phenothiazine-Linked Benzodithiophene Hole Transport and Interface Passivation Materials for Perovskite Solar Cells. ACS Applied Energy Materials.[Link]

  • Synthesis, optical properties and DFT-TDDFT computational study of phenothiazine dye: donor-acceptor molecules. Pigment & Resin Technology.[Link]

  • Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor–Acceptor Systems. The Journal of Physical Chemistry C.[Link]

  • Phenothiazine-Based Luminophores with AIE, Solvatochromism, and Mechanochromic Characteristics. The Journal of Physical Chemistry B.[Link]

  • Current achievements and perspectives in synthesis and applications of 3,7-disubstituted phenothiazines as Methylene Blue analogues. ResearchGate.[Link]

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Foundational

Thermodynamic Solvation and Solubility Profiling of 2-Chloro-3-methoxy-10H-phenothiazine in Polar and Non-Polar Environments

Executive Summary The solubility profile of active pharmaceutical ingredients (APIs) and redox-active organic molecules (ROMs) dictates their bioavailability in biological systems and energy density in electrochemical ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility profile of active pharmaceutical ingredients (APIs) and redox-active organic molecules (ROMs) dictates their bioavailability in biological systems and energy density in electrochemical applications. 2-Chloro-3-methoxy-10H-phenothiazine (CAS: 17800-08-7) is a highly specialized phenothiazine derivative[1]. While empirical solubility data for this exact molecule is scarce in standard compendia, its solvation behavior can be accurately predicted and experimentally validated by analyzing the thermodynamic contributions of its core aromatic scaffold and its specific functional groups (2-chloro and 3-methoxy). This whitepaper provides an in-depth mechanistic analysis of its solubility in various solvent systems, grounded in Hildebrand thermodynamic principles, and outlines a self-validating experimental protocol for precise quantification.

Molecular Architecture & Solvation Thermodynamics

To understand the solubility of 2-Chloro-3-methoxy-10H-phenothiazine, we must deconstruct the dissolution process into its thermodynamic components. Dissolution is not a single step but a theoretical two-stage thermodynamic pathway: the disruption of the solid crystal lattice (sublimation) followed by the integration of the solute into the solvent cavity (solvation)[2].

Thermodynamics Solid Solid State (Crystal Lattice) Vapor Vapor State (Sublimation) Solid->Vapor Sublimation Energy (ΔH_sub) Solution Solvated State (Solution) Solid->Solution Dissolution Energy (ΔH_diss) Vapor->Solution Solvation Energy (ΔH_solv)

Thermodynamic stages of phenothiazine dissolution: sublimation followed by solvation.

The Phenothiazine Core

The unsubstituted 10H-phenothiazine core is highly lipophilic, characterized by a Hildebrand solubility parameter ( δ ) of approximately 25.2 MPa 1/2 [2]. Because organic solutes achieve maximum solubility in solvents with matching polarity, the core is practically insoluble in pure water ( δ≈47.8 MPa 1/2 ) but exhibits high solubility in organic solvents[3].

Causality of Substituent Effects

The addition of specific functional groups to the phenothiazine ring fundamentally alters the cohesive energy density of the molecule:

  • 2-Chloro Substitution: The heavy halogen atom increases the molecular weight and polarizability of the molecule, enhancing London dispersion forces. This significantly increases the molecule's lipophilicity (LogP), driving up its solubility in non-polar and low-dielectric solvents (e.g., chloroform, toluene)[4].

  • 3-Methoxy Substitution: The methoxy group introduces an electronegative oxygen atom with lone electron pairs. This acts as a potent hydrogen-bond acceptor. Consequently, the polar component ( δp​ ) and hydrogen-bonding component ( δh​ ) of the molecule's overall solubility parameter are elevated. This specific modification enhances solubility in polar aprotic solvents (like acetonitrile and DMSO) and polar protic solvents (like ethanol and methanol) compared to the unsubstituted core[5].

Predictive Solubility Profile

Based on the Fedors' group substitution method and empirical data from structurally analogous phenothiazines (e.g., Chlorpromazine and Methotrimeprazine), the solubility of 2-Chloro-3-methoxy-10H-phenothiazine is highly dependent on the solvent's dielectric constant ( ϵ ) and its capacity for hydrogen bonding[6][7].

The table below synthesizes the predicted quantitative solubility ranges across different solvent classes.

Solvent ClassificationSolventDielectric Constant ( ϵ )Hildebrand Parameter ( δ MPa 1/2 )Estimated Solubility RangeSolvation Mechanism
Aqueous (Highly Polar) Water80.147.8< 0.1 mg/mL (Insoluble)High cohesive energy of water excludes the hydrophobic phenothiazine bulk.
Polar Protic Ethanol24.526.525 - 40 mg/mL (Soluble)H-bonding with the 3-methoxy group; matching δ values[2].
Polar Aprotic DMSO46.726.7> 50 mg/mL (Freely Soluble)Strong dipole-dipole interactions; excellent cavity formation for the aromatic core[4].
Polar Aprotic Acetonitrile37.524.330 - 50 mg/mL (Soluble)Critical for Non-Aqueous Redox Flow Batteries (NRFBs)[5].
Non-Polar / Halogenated Chloroform4.819.0> 100 mg/mL (Freely Soluble)Dominant London dispersion forces interacting with the 2-chloro group[4].
Non-Polar Hexane1.914.9< 5 mg/mL (Slightly Soluble)Insufficient polarity to overcome the crystal lattice energy of the solid state.

Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol

To transition from predictive thermodynamics to empirical fact, the Isothermal Shake-Flask Method remains the gold standard[2]. As a Senior Application Scientist, I mandate that any solubility protocol must be a self-validating system. A common pitfall in solubility determination is measuring a kinetic supersaturation state rather than true thermodynamic equilibrium. The protocol below eliminates this artifact.

Workflow Prep 1. Excess Solute Addition Equil 2. Isothermal Shaking (298.2 K, 48h-96h) Prep->Equil Phase 3. Phase Separation (Centrifugation) Equil->Phase Dilute 4. Aliquot Dilution (To linear range) Phase->Dilute HPLC 5. HPLC-UV Quantification Dilute->HPLC

Step-by-step isothermal shake-flask methodology for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of 2-Chloro-3-methoxy-10H-phenothiazine (approx. 150 mg) to 2.0 mL of the target solvent in a hermetically sealed amber glass vial. Causality: Amber glass is strictly required because phenothiazine derivatives are highly susceptible to photo-oxidation, which would generate radical cations and skew the solubility data[8].

  • Isothermal Equilibration: Place the vials in a thermostatic shaker bath set precisely to 298.2 K (25 °C) at 150 RPM.

  • The Self-Validating Equilibrium Check: Do not assume equilibrium at 24 hours. Sample the vials at 48, 72, and 96 hours. Causality: True thermodynamic equilibrium is only validated when the quantified concentration variance between consecutive 24-hour time points is < 2% . If the concentration continues to rise, kinetic dissolution is still occurring.

  • Phase Separation (Critical Step): Centrifuge the aliquots at 12,000 RPM for 15 minutes at 298.2 K. Causality: Do not use standard PTFE or Nylon syringe filters. Highly lipophilic compounds like 2-Chloro-3-methoxy-10H-phenothiazine exhibit severe non-specific adsorption to filter membranes, which artificially suppresses the measured solubility. Centrifugation ensures pure phase separation without solute loss.

  • Dilution and Quantification: Immediately dilute a precise volume of the supernatant with the mobile phase to prevent precipitation upon temperature fluctuations, followed by HPLC-UV analysis.

Analytical Quantification Workflow (HPLC-UV)

To quantify the dissolved 2-Chloro-3-methoxy-10H-phenothiazine, High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is utilized due to the strong chromophoric nature of the phenothiazine conjugated system[6].

  • Column: C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 70% Acetonitrile / 30% Water (buffered to pH 3.0 with 0.1% Formic Acid). Causality: The acidic buffer suppresses the ionization of any trace impurities and maintains the phenothiazine nitrogen in a predictable state, ensuring sharp, symmetrical peak shapes.

  • Detection Wavelength: λmax​ typically around 254 nm and 320 nm (characteristic of the phenothiazine tricyclic system).

  • Flow Rate: 1.0 mL/min.

Applications in Advanced Therapeutics & Energy Storage

Understanding the solubility of this specific derivative is not merely an academic exercise; it is a critical path for two major industries:

  • Non-Aqueous Redox Flow Batteries (NRFBs): Phenothiazine derivatives are heavily researched as redox-active organic molecules (ROMs) for grid-scale energy storage. The primary bottleneck for NRFBs is the low solubility of ROMs in organic electrolytes (like 0.5 M TEABF4 in Acetonitrile), which limits energy density. The 3-methoxy substitution is a deliberate molecular tailoring strategy used to disrupt crystal packing and enhance solubility in acetonitrile up to 0.5 M - 1.3 M, enabling high-performance battery cycling[5].

  • Pharmaceutical Formulation: Phenothiazines are foundational to neuroleptic and antihistamine drug classes. Because 2-Chloro-3-methoxy-10H-phenothiazine is practically insoluble in water, formulating it for intravenous or oral delivery requires advanced co-solvent systems. By mapping its Hildebrand parameters, formulation scientists can rationally select non-toxic co-solvents (like Propylene Glycol or PEG 400) that match the drug's δ value, bypassing the trial-and-error phase of drug development[7].

References

  • MDPI. "Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems." Journal of Molecular Liquids / Pharmaceuticals. Available at: [Link]

  • ChemRxiv. "Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries." ChemRxiv Preprints. Available at: [Link]

  • ACS Publications. "Solubility Determination and Thermodynamic Model Analysis of Esculetin in Different Solvents from 273.15 to 318.15 K." Journal of Chemical & Engineering Data. Available at: [Link]

  • ResearchGate / Semantic Scholar. "Application of Hildebrand Solubility Parameter to Identify Ethanol-Free Co-Solvent for Pediatric Formulation." ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for using 2-Chloro-3-methoxy-10H-phenothiazine as a redox mediator in batteries

Application Note: Protocol for the Implementation of 2-Chloro-3-methoxy-10H-phenothiazine as a Self-Regulating Redox Mediator in Aprotic Li-O₂ Batteries Mechanistic Rationale & Molecular Design The commercial viability o...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Implementation of 2-Chloro-3-methoxy-10H-phenothiazine as a Self-Regulating Redox Mediator in Aprotic Li-O₂ Batteries

Mechanistic Rationale & Molecular Design

The commercial viability of aprotic lithium-oxygen (Li-O₂) batteries is severely bottlenecked by the sluggish kinetics of the Oxygen Evolution Reaction (OER) during the charging phase. The discharge product, solid lithium peroxide (Li₂O₂), is highly insulating. Consequently, oxidizing Li₂O₂ directly at the cathode surface requires massive overpotentials (often >4.2 V), which triggers parasitic degradation of the carbon cathode and organic electrolytes, ultimately destroying the cell's cycle life as demonstrated in recent comprehensive reviews[1].

To circumvent this, soluble redox mediators (RMs) are employed to act as homogeneous electrocatalysts. Phenothiazine derivatives, such as 10-methyl-10H-phenothiazine (MPT), have been established as highly efficient soluble catalysts[2] that chemically oxidize Li₂O₂ at dramatically reduced potentials.

Why 2-Chloro-3-methoxy-10H-phenothiazine? The specific molecular architecture of 2-Chloro-3-methoxy-10H-phenothiazine (2-Cl-3-OMe-PTZ) offers a highly tuned "push-pull" electronic structure. The methoxy (-OCH₃) group acts as a strong electron donor via resonance, stabilizing the radical cation state, while the chloro (-Cl) group acts as an electron-withdrawing moiety via induction. This synergistic effect precisely tunes the thermodynamic oxidation potential to approximately 3.6–3.8 V (vs. Li/Li⁺). This potential is perfectly situated: it is high enough to provide the necessary driving force to oxidize Li₂O₂ (thermodynamic potential 2.96 V), yet low enough to prevent the oxidative breakdown of ether-based electrolytes which is a critical criterion for RM selection[3]. Furthermore, phenothiazine cores are well-documented for their exceptional reversibility, often utilized for overcharge protection in lithium-ion batteries[4].

CatalyticCycle Cathode Carbon Cathode (Potential > 3.6 V) RM_plus 2-Cl-3-OMe-PTZ•⁺ (Radical Cation) Cathode->RM_plus Electron Transfer RM 2-Cl-3-OMe-PTZ (Neutral RM) RM->RM_plus Electrochemical Oxidation (-e⁻) Li2O2 Li₂O₂ (Solid) Discharge Product RM_plus->Li2O2 Diffusion to Insulating Li₂O₂ Li2O2->RM Chemical Oxidation O2_Li O₂↑ + 2Li⁺ (Released Products) Li2O2->O2_Li Decomposition

Fig 1. Electrocatalytic cycle of 2-Cl-3-OMe-PTZ oxidizing solid Li₂O₂ during the charge phase.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system . Each phase contains a mandatory diagnostic check; if a cell fails the check, the causality is explained, and the assembly must be aborted to prevent anomalous data collection.

Phase 1: Electrolyte Formulation

Causality: Carbonate solvents decompose rapidly in the presence of superoxide radicals (O₂•⁻) formed during discharge. Therefore, tetraethylene glycol dimethyl ether (TEGDME) is utilized as the baseline stable solvent[5].

  • Inside an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), prepare a 1.0 M solution of Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in anhydrous TEGDME.

  • Add 2-Cl-3-OMe-PTZ to achieve a concentration of 50 mM. Stir for 12 hours until fully dissolved.

  • Self-Validation Check 1 (Moisture Limit): Perform Karl Fischer titration on the final electrolyte. Requirement: H₂O < 10 ppm. Reasoning: Trace water will react with Li metal and O₂ to form LiOH, which 2-Cl-3-OMe-PTZ cannot efficiently oxidize, leading to false-negative capacity fading.

Phase 2: Cathode Fabrication
  • Mix Super P carbon and PTFE binder in a 9:1 weight ratio using isopropanol to form a homogeneous slurry.

  • Roll the slurry into a free-standing film and press it onto a nickel mesh current collector. Dry under vacuum at 120°C for 24 hours.

  • Self-Validation Check 2 (Conductivity): Measure the sheet resistance of the dried cathode via a 4-point probe. Requirement: < 50 Ω/sq. Reasoning: High impedance indicates poor carbon dispersion, which will artificially inflate the electrochemical overpotential, masking the RM's catalytic effect.

Phase 3: Cell Assembly & Anode Protection

Causality: Oxidized RM radical cations (PTZ•⁺) can diffuse across the separator to the lithium metal anode, where they are parasitically reduced. This "shuttle effect" degrades the RM pool and corrodes the anode causing severe capacity decay[6].

  • Assemble a Swagelok-type cell with a gas-diffusion window.

  • Stack order: Lithium metal foil → LATP (Li₁₊ₓAlₓTi₂₋ₓ(PO₄)₃) solid-state protective separator → Glass fiber separator soaked in 60 µL of the RM-electrolyte → Super P cathode.

  • Self-Validation Check 3 (Short-Circuit Prevention): Measure Open Circuit Voltage (OCV) immediately after assembly. Requirement: OCV > 2.8 V. Reasoning: An OCV below 2.8 V indicates a micro-short or severe anode degradation during assembly.

Phase 4: Electrochemical Validation (Ar vs. O₂)
  • Ar-Atmosphere Baseline: Run Cyclic Voltammetry (CV) at 0.1 mV/s between 2.0 V and 4.2 V under an Argon atmosphere.

  • Self-Validation Check 4 (RM Reversibility): Calculate the ratio of the anodic peak current to the cathodic peak current ( Ipa​/Ipc​ ). Requirement: Ratio ≈ 0.95–1.0. Reasoning: If the ratio is low, the 2-Cl-3-OMe-PTZ•⁺ radical cation is chemically unstable in the TEGDME solvent and is undergoing side reactions before it can act as a catalyst.

  • O₂-Atmosphere Cycling: Purge the cell with pure O₂ for 30 minutes. Perform Galvanostatic Charge-Discharge (GCD) at a current density of 500 mA/g with a restricted capacity of 1000 mAh/g.

Workflow Step1 1. Electrolyte Formulation Validate: Karl Fischer < 10 ppm H₂O Step3 3. Cell Assembly (Ar) Validate: OCV > 2.8 V Step1->Step3 Step2 2. Cathode Fabrication Validate: Sheet Resistance < 50 Ω/sq Step2->Step3 Step4 4. Ar-Atmosphere CV Validate: I_pa / I_pc ≈ 1.0 Step3->Step4 Step5 5. O₂-Atmosphere Cycling Validate: Charge Plateau ≈ 3.6-3.8 V Step4->Step5

Fig 2. Self-validating experimental workflow for Li-O₂ cell assembly and RM evaluation.

Quantitative Data Presentation

The integration of 2-Cl-3-OMe-PTZ as a redox mediator fundamentally alters the thermodynamic landscape of the charging phase. The table below summarizes the expected comparative metrics when strictly adhering to the self-validating protocol above.

ParameterBaseline Cell (No RM)2-Cl-3-OMe-PTZ Mediated (50 mM)Primary Validation Method
OER Charge Plateau ~4.20 V – 4.50 V~3.65 V – 3.80 VGalvanostatic Charge Profiling
Round-Trip Efficiency < 60%> 75%Voltage Hysteresis Integration
Cycle Life (1000 mAh/g) < 20 Cycles> 100 CyclesCapacity Retention Tracking
RM Reversibility ( Ipa​/Ipc​ ) N/A> 0.95Ar-Atmosphere Cyclic Voltammetry

References

  • Title: Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles Source: New Journal of Chemistry URL: [Link]

  • Title: Ammonium Ionic Liquid-Functionalized Phenothiazine as a New Redox Mediator for High Chemical Stability on the Anode Surface in Lithium–Air Batteries Source: ACS Publications URL: [Link]

  • Title: Redox Mediators: A Solution for Advanced Lithium–Oxygen Batteries Source: Institute for Basic Science / Trends in Chemistry URL: [Link]

  • Title: Redox mediators for high-performance lithium–oxygen batteries Source: National Science Review URL: [Link]

  • Title: Redox Mediators for Faster Lithium Peroxide Oxidation in a Lithium–Oxygen Cell: A Scanning Electrochemical Microscopy Study Source: ACS Applied Energy Materials URL: [Link]

  • Title: Enabling catalytic oxidation of Li2O2 at the liquid-solid interface: the evolution of an aprotic Li-O2 battery Source: PubMed / ChemSusChem URL: [Link]

Sources

Application

catalytic applications of 2-Chloro-3-methoxy-10H-phenothiazine in organic synthesis

Application Note: Catalytic Applications of 2-Chloro-3-methoxy-10H-phenothiazine in Organic Photoredox Synthesis Executive Summary The transition from precious-metal coordination complexes (e.g., ruthenium and iridium) t...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Applications of 2-Chloro-3-methoxy-10H-phenothiazine in Organic Photoredox Synthesis

Executive Summary

The transition from precious-metal coordination complexes (e.g., ruthenium and iridium) to purely organic photocatalysts represents a critical evolution in sustainable organic synthesis[1]. Among organic photocatalysts, phenothiazine derivatives have emerged as exceptionally potent reducing agents when activated by visible light. This application note details the photophysical profile, mechanistic rationale, and standardized experimental protocols for utilizing 2-Chloro-3-methoxy-10H-phenothiazine (CAS: 17800-08-7) as a highly tunable, strongly reducing organophotoredox catalyst for challenging single-electron transfer (SET) transformations, such as the reductive dehalogenation of aryl halides.

Photophysical Profile & Mechanistic Rationale

The 10H-phenothiazine core is a privileged scaffold in organic photoredox catalysis due to its strong electron-donating features (HOMO ≈ -5.0 eV) and highly reducing excited states[2][3]. However, unsubstituted or simple 10-aryl phenothiazines (like PTH) often suffer from parasitic electrophilic substitutions at the highly reactive para-position relative to the nitrogen atom, which accelerates catalyst degradation and limits recyclability[4].

The molecular design of 2-Chloro-3-methoxy-10H-phenothiazine circumvents these limitations through strategic electronic tuning:

  • Radical Cation Stabilization: The incorporation of a 3-methoxy group (a strong electron-donating group) provides critical resonance stabilization to the radical cation intermediate (PC•+) formed after the initial electron transfer. This significantly extends the operational lifetime of the catalyst.

  • Redox Tuning: The 2-chloro substituent exerts an inductive electron-withdrawing effect. This "push-pull" dynamic finely tunes the HOMO/LUMO gap, providing an optimal excited-state oxidation potential ( E1/2∗​ ≈ -2.0 to -2.1 V vs SCE) capable of reducing challenging substrates without compromising the structural integrity of the catalyst[5].

Mechanistic Pathway: The Oxidative Quenching Cycle

Upon irradiation with visible light (typically 390–425 nm), the ground-state catalyst (PC) is excited to a highly reducing singlet/triplet excited state (PC). In an oxidative quenching pathway, PC transfers a single electron to an electron-deficient substrate (e.g., an aryl halide), generating an aryl radical and a halide anion. The resulting catalyst radical cation (PC•+) is subsequently reduced by a sacrificial electron donor (e.g., an amine) to regenerate the ground-state catalyst, closing the photoredox cycle[1][2].

PhotoredoxCycle PC PC (Ground State) 2-Cl-3-OMe-PTH PC_star PC* (Excited State) Strong Reductant PC->PC_star hν (390-405 nm) Excitation PC_rad PC•+ (Radical Cation) Resonance Stabilized PC_star->PC_rad SET to Substrate (Oxidative Quenching) Substrate Aryl Halide (Ar-X) Substrate PC_star->Substrate Electron Transfer PC_rad->PC SET from Donor (Catalyst Regeneration) Donor Sacrificial Donor (e.g., DIPEA) Donor->PC_rad Electron Transfer

Figure 1: Oxidative quenching photoredox cycle of 2-Chloro-3-methoxy-10H-phenothiazine.

Quantitative Data Presentation

The following table benchmarks 2-Chloro-3-methoxy-10H-phenothiazine against standard organic and transition-metal photocatalysts to guide reaction design[2][3][4][5].

Catalyst SystemExcited-State Potential ( E1/2∗​ vs SCE)HOMO LevelPrimary ApplicationStability / Recyclability
2-Cl-3-OMe-10H-Phenothiazine ≈ -2.10 V≈ -5.0 eVAryl Halide ReductionHigh (Substituent Stabilized)
10-Phenylphenothiazine (PTH) -2.10 V-4.8 eVDehalogenation / ATRAModerate (Prone to degradation)
Phenothiazine COFs -2.34 to -2.40 V-5.0 eVPhotocatalytic PolymerizationVery High (Heterogeneous)
fac-Ir(ppy)3 -1.73 VN/AGeneral PhotoredoxHigh (Metal-based, toxic)

Experimental Protocol: Standardized Reductive Dehalogenation

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step is engineered to eliminate false positives and maximize quantum yield.

Materials Required:
  • Catalyst: 2-Chloro-3-methoxy-10H-phenothiazine (5 mol%)

  • Substrate: Aryl bromide or chloride (1.0 equiv, 0.5 mmol)

  • Electron Donor: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Light Source: 405 nm LED Photoreactor with cooling block

Step-by-Step Methodology:
  • Reaction Assembly: In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol) and 2-Chloro-3-methoxy-10H-phenothiazine (6.6 mg, 0.025 mmol, 5 mol%).

    • Causality: Solid reagents are added first to prevent loss during solvent transfer.

  • Solvent & Donor Addition: Move the tube to a fume hood and add 5.0 mL of anhydrous MeCN, followed by DIPEA (174 µL, 1.0 mmol).

    • Causality: MeCN is a polar aprotic solvent that effectively solvates and stabilizes the transient radical ion pairs generated during the SET process, preventing rapid back-electron transfer (BET).

  • Rigorous Degassing (Freeze-Pump-Thaw):

    • Submerge the Schlenk tube in liquid nitrogen until the solvent is completely frozen.

    • Open the tube to a high vacuum ( 10−3 mbar) for 5 minutes to evacuate the headspace.

    • Close the vacuum valve and thaw the mixture in a room-temperature water bath to release dissolved gases.

    • Repeat this cycle three times. Backfill with ultra-pure Argon on the final cycle.

    • Causality: Oxygen is a triplet diradical that rapidly quenches the excited state of the photocatalyst (PC*) and scavenges intermediate carbon radicals[5]. This step is non-negotiable for high yields.

  • Irradiation & Temperature Control: Place the sealed tube in the photoreactor. Irradiate with 405 nm LEDs while maintaining the reaction block at 25°C using a water-cooling loop.

    • Causality: 405 nm matches the distinct excitation band of substituted phenothiazines ( λmax,exc​ ≈ 350–425 nm)[2], ensuring selective excitation of the catalyst without triggering direct, unselective photolysis of the substrates. Thermal control suppresses background thermal degradation pathways.

  • Validation & Monitoring: Run parallel control reactions: (A) Dark control (wrapped in aluminum foil), and (B) No-catalyst control. Monitor the reaction via GC-FID using dodecane as an internal standard.

    • Causality: A true photoredox reaction will show 0% conversion in both controls, proving the transformation is strictly dependent on the complete light/catalyst system.

  • Workup: Once complete (typically 12-24 hours), quench the reaction by exposing it to air. Dilute with ethyl acetate, wash with 1M HCl (to remove residual DIPEA), followed by brine. Dry over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

References

  • Lei Shi. Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society - ACS Publications. 2

  • Strongly reducing helical phenothiazines as recyclable organophotoredox catalysts. Chemical Communications (RSC Publishing). 5

  • Panagiotis Lamprianidis. Photoredox catalysis with 10-phenyl-10H-phenothiazine and synthesis of a photocatalytic chiral proline-based organocatalyst. Diva-Portal.org. 1

  • Phenothiazine-based covalent organic frameworks with low exciton binding energies for photocatalysis. PMC (National Institutes of Health). 3

  • Novel Organic Photoredox Catalysts with Enhanced Stability and Recyclability. Okayama University. 4

Sources

Method

Application Note: Preparation of 2-Chloro-3-methoxy-10H-phenothiazine Stock Solutions for In Vitro Cell Culture

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Application Guide Executive Summary 2-Chloro-3-methoxy-10H-phenothiazine (CAS: 17800-08-7)[1] is a highly b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Application Guide

Executive Summary

2-Chloro-3-methoxy-10H-phenothiazine (CAS: 17800-08-7)[1] is a highly bioactive phenothiazine derivative. Due to its hydrophobic tricyclic core, electron-rich sulfur atom, and photosensitive nature, this compound presents specific handling challenges during in vitro assay preparation. Improper solubilization or storage frequently leads to sub-micellar aggregation, photo-oxidation, and subsequent assay artifacts. This application note details a self-validating, highly controlled protocol for preparing and storing stock solutions to ensure maximum reproducibility and cellular viability.

Mechanistic Rationale & Physicochemical Profiling (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific handling conditions are required rather than simply following a recipe. Every step in this protocol is designed to mitigate a specific physicochemical liability of the phenothiazine scaffold.

  • Solvent Selection (The Causality of DMSO): The tricyclic phenothiazine ring is highly lipophilic. Attempting to dissolve this compound directly in aqueous buffers or cell culture media leads to the formation of cationic sub-micellar aggregates[2]. This aggregation drastically distorts the true concentration of the bioavailable compound. Anhydrous Dimethyl Sulfoxide (DMSO) is required because its polar aprotic nature disrupts the intermolecular forces of the hydrophobic core without degrading the molecule, allowing for solubility limits up to 25–81 mg/mL for similar derivatives[3][4].

  • Light Sensitivity & Radical Formation: Phenothiazines are highly susceptible to photo-induced radical formation[5]. Exposure to ambient laboratory UV/visible light triggers the generation of reactive radical intermediates and reactive oxygen species (ROS)[6][7]. Using amber vials and working in low-light conditions prevents the introduction of these cytotoxic artifacts into your cell culture.

  • Moisture Control: DMSO is extremely hygroscopic. Repeated opening of a master stock vial allows atmospheric moisture to enter the solvent, which lowers the solubility threshold of the hydrophobic phenothiazine and causes delayed micro-precipitation[4]. Aliquoting is a mandatory preventative measure.

Table 1: Physicochemical Properties & Handling Impact
PropertyValue / CharacteristicMechanistic Impact on Protocol
CAS Number 17800-08-7[1]Verification of compound identity prior to formulation.
Chemical Formula C₁₃H₁₀ClNOS[1]Contains oxidizable sulfur/nitrogen; requires inert storage.
Core Structure Hydrophobic tricyclic ringNecessitates anhydrous DMSO to prevent sub-micellar aggregation[2].
Photostability Highly light-sensitiveRequires amber vials; ambient light causes photo-degradation[5][7].

Experimental Workflow Visualization

Workflow A 1. Weigh 2-Chloro-3-methoxy-10H-phenothiazine B 2. Reconstitute in Anhydrous DMSO (10-30 mM) A->B Add Solvent C 3. Aliquot into Amber Vials (Light Protection) B->C Vortex & Inspect D 4. Store at -20°C (Avoid Freeze-Thaw) C->D Purge with N2/Argon E 5. Dilute in Warmed Media (Final DMSO ≤ 0.5%) D->E Thaw at RT in Dark F 6. Apply to In Vitro Cell Culture Assay E->F Treat Cells

Workflow for the preparation and storage of phenothiazine stock solutions for in vitro assays.

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock Solution

Materials Required:

  • 2-Chloro-3-methoxy-10H-phenothiazine powder (MW ≈ 263.75 g/mol )

  • High-purity, anhydrous DMSO (Cell culture grade, ≥99.9%)

  • Amber glass vials or foil-wrapped microcentrifuge tubes

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes atmospheric condensation. Water introduced into the powder will severely limit its subsequent solubility in DMSO[4].

  • Weighing & Solubilization: Weigh the required mass under low-light conditions. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex gently for 1–2 minutes. Do not use excessive heat.

  • System Validation Check: Hold the amber vial up to a light source briefly. The solution must be completely clear. Any cloudiness indicates incomplete dissolution or impurities.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) into amber vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce hygroscopic moisture and degrade the compound[4].

  • Inert Storage: Purge the headspace of each vial with Argon or Nitrogen gas, cap tightly, and store at -20°C or -80°C.

    • Causality: Displacing oxygen prevents the long-term oxidation of the electron-rich phenothiazine sulfur atom[7].

Protocol B: Preparation of Cell Culture Working Solutions

Step-by-Step Methodology:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature in the dark.

  • Media Pre-warming: Warm the complete cell culture media to 37°C.

    • Causality: Diluting a highly hydrophobic stock into cold media induces thermal shock, causing rapid micro-precipitation of the compound before it can disperse.

  • Dilution: Add the required volume of the DMSO stock directly into the warmed media (refer to Table 2). Pipette up and down immediately to ensure rapid dispersion.

  • System Validation Check: Observe the working solution under an inverted phase-contrast microscope. The absence of micro-crystals validates the solubility. If crystals are present, the solution is supersaturated and must be discarded.

  • Cell Treatment: Apply the working solution to the cells. Ensure the final DMSO concentration does not exceed 0.5%[8][9].

Table 2: Dilution Guide (Targeting ≤ 0.5% Final DMSO)

To maintain cellular integrity, DMSO concentrations must be tightly controlled to prevent solvent-induced cytotoxicity and membrane permeability alterations[8][9].

Desired Final Concentration (µM)Stock Solution Concentration (mM)Volume of Stock (µL)Volume of Media (µL)Final DMSO (%)
10 µM 10 mM1.0 µL999.0 µL0.1%
25 µM 10 mM2.5 µL997.5 µL0.25%
50 µM 10 mM5.0 µL995.0 µL0.5%
100 µM 20 mM (Requires higher stock)5.0 µL995.0 µL0.5%

Troubleshooting Matrix

IssuePotential CauseMechanistic Solution
Precipitation in Media Thermal shock or supersaturationWarm media to 37°C prior to dilution. If precipitation persists, perform an intermediate serial dilution step rather than a direct high-ratio spike.
Loss of Compound Efficacy Photo-degradation or oxidationEnsure all handling is performed under low-light conditions. Phenothiazines form inactive or toxic radicals under UV/visible light[5][7].
High Background Cytotoxicity DMSO toxicityKeep final DMSO concentration strictly ≤ 0.5% (ideally 0.1%)[9]. Always include a vehicle control (media + equivalent DMSO %) in all assays to baseline solvent effects.

References

  • 2-Chloro-3-methoxy-10H-phenothiazine (CAS 17800-08-7) Chemical Properties. Molaid Chemical Database. Available at:[Link]

  • Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. PubMed (NIH). Available at:[Link]

  • Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. MDPI (International Journal of Molecular Sciences). Available at:[Link]

  • Phenothiazinium Antimicrobial Photosensitizers Are Substrates of Bacterial Multidrug Resistance Pumps. PubMed Central (PMC). Available at:[Link]

Sources

Application

functionalization techniques for the 10H-position of 2-Chloro-3-methoxy-10H-phenothiazine

An In-Depth Guide to the Functionalization of 2-Chloro-3-methoxy-10H-phenothiazine at the 10H-Position Introduction: The Phenothiazine Core in Modern Chemistry Phenothiazine and its derivatives represent a "privileged sc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Functionalization of 2-Chloro-3-methoxy-10H-phenothiazine at the 10H-Position

Introduction: The Phenothiazine Core in Modern Chemistry

Phenothiazine and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science.[1] This tricyclic heterocyclic system, characterized by a nitrogen and a sulfur atom in the central ring, is the foundation for numerous FDA-approved drugs, particularly antipsychotics, antihistaminics, and antiemetics.[2][3] The biological activity and physicochemical properties of these molecules can be finely tuned through strategic functionalization.[1] The nitrogen atom at the 10-position (10H) is a primary site for chemical modification, as the substituent introduced here directly influences the molecule's three-dimensional structure and electronic properties, which are critical for receptor binding and other interactions.[3][4]

This guide provides a detailed overview of established and effective techniques for the functionalization of the 10H-position of 2-Chloro-3-methoxy-10H-phenothiazine. While this specific substitution pattern is provided as a model, the principles and protocols described herein are broadly applicable to a wide range of substituted phenothiazine cores. As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the underlying chemical rationale, enabling researchers to make informed decisions for their specific synthetic goals.

Chemical Reactivity of the 10H-Position

The nitrogen atom in the 10H-phenothiazine ring is part of a secondary amine. Its reactivity is governed by several factors:

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily attacking electrophilic species.

  • Acidity: The N-H proton is weakly acidic and can be removed by a sufficiently strong base (e.g., sodium hydride, potassium carbonate) to generate the corresponding phenothiazide anion. This anion is a highly reactive nucleophile, facilitating a variety of substitution reactions.

  • Steric Hindrance: The "butterfly" conformation of the phenothiazine ring system can influence the accessibility of the nitrogen atom to bulky reagents.[5][6]

Functionalization at this position is typically achieved through N-alkylation, N-acylation, or N-arylation, each offering a distinct pathway to novel derivatives with unique properties.

Key Functionalization Strategies and Protocols

The following sections detail the primary methods for modifying the 10H-position of the phenothiazine nucleus.

N-Alkylation: Introducing Aliphatic and Functionalized Chains

N-alkylation is the most common modification, crucial for synthesizing derivatives like the antipsychotic drug chlorpromazine.[7] This reaction involves the substitution of the N-H proton with an alkyl group, typically from an alkyl halide. The choice of base and reaction conditions can significantly impact yield and purity.[8]

This method is highly effective for a wide range of alkyl halides. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the phenothiazine nitrogen, generating a highly reactive nucleophile.

Principle: The phenothiazide anion, formed in situ, undergoes an S_N2 reaction with an alkyl halide.

Materials and Reagents:

  • 2-Chloro-3-methoxy-10H-phenothiazine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., 1-bromo-3-chloropropane, methyl iodide)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of NaH (1.2 equivalents) in anhydrous DMF.

  • Slowly add a solution of 2-Chloro-3-methoxy-10H-phenothiazine (1.0 equivalent) in anhydrous DMF to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases. The formation of the sodium phenothiazide salt is often indicated by a color change.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive halides, gentle heating (e.g., 50-60 °C) may be required.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2]

PTC is a milder, often more efficient, and environmentally friendlier alternative. It is particularly useful for large-scale synthesis as it avoids the need for anhydrous solvents and hazardous reagents like NaH.[9]

Principle: A phase-transfer catalyst (e.g., a quaternary ammonium salt) facilitates the transfer of the deprotonated phenothiazide from the aqueous phase (where it is formed by a base like NaOH) to the organic phase to react with the alkyl halide.[2]

Materials and Reagents:

  • 2-Chloro-3-methoxy-10H-phenothiazine (10 mmol)

  • Alkyl halide (e.g., 1-bromo-3-chloropropane, 30 mmol)[2]

  • Tetrabutylammonium hydrogen sulfate (TBAHS) or similar PTC catalyst (1 mmol)

  • 50% (w/w) Sodium hydroxide (NaOH) solution (40 mL)

  • Toluene or 4-Methylpentan-2-one (50 mL)

  • Petroleum ether for chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-3-methoxy-10H-phenothiazine (1.0 equivalent) and the PTC catalyst (0.1 equivalents) in the chosen organic solvent.

  • Add the alkyl halide (1.5-3.0 equivalents) to the solution.

  • With vigorous stirring, add the 50% NaOH solution.

  • Continue to stir the biphasic mixture vigorously at ambient temperature for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water until neutral, and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and filter.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using petroleum ether or a hexane/ethyl acetate gradient as the eluent.[2]

N-Acylation: Synthesis of Amide Derivatives

N-acylation introduces a carbonyl group directly attached to the phenothiazine nitrogen, forming an amide. These derivatives are valuable intermediates and have shown biological activity.[10] The reaction is typically performed with an acyl chloride or anhydride.

This is a straightforward and high-yielding method for synthesizing N-acylphenothiazines.

Principle: The nucleophilic nitrogen of the phenothiazine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of HCl. A base is often used to scavenge the HCl produced.

Materials and Reagents:

  • 2-Chloro-3-methoxy-10H-phenothiazine (0.01 mol)

  • Acyl chloride (e.g., acetyl chloride, chloroacetyl chloride) (0.011 mol)[2]

  • Anhydrous solvent (e.g., Benzene, Toluene, or Dichloromethane) (50 mL)

  • A base (e.g., Triethylamine or Pyridine, optional but recommended)

  • Ice-cold water

Procedure:

  • Dissolve 2-Chloro-3-methoxy-10H-phenothiazine in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser. Cool the solution to 0-5 °C in an ice bath.

  • If using a base, add it to the solution.

  • Slowly add the acyl chloride to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. For some substrates, refluxing for 2-4 hours may be necessary to drive the reaction to completion.[2]

  • Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, distill off the solvent. If a base like triethylamine was used, the resulting hydrochloride salt can be removed by filtration.

  • Carefully pour the residue onto ice-cold water to precipitate the product and hydrolyze any remaining acyl chloride.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or ether) is often sufficient for purification.[2]

N-Arylation: Forging a Nitrogen-Aryl Bond

Connecting an aryl group to the phenothiazine nitrogen requires more specialized methods, typically involving transition-metal catalysis. These reactions are essential for creating materials with specific electronic and photophysical properties.

The Buchwald-Hartwig cross-coupling is a powerful and versatile method for forming C-N bonds.

Principle: A palladium catalyst, in the presence of a suitable ligand and a base, facilitates the coupling of the phenothiazine N-H group with an aryl halide or triflate.[11]

Materials and Reagents:

  • 2-Chloro-3-methoxy-10H-phenothiazine

  • Aryl halide (e.g., bromobenzene, 4-iodoanisole)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, NaOt-Bu)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a Schlenk tube or a glovebox, add the 2-Chloro-3-methoxy-10H-phenothiazine (1.0 eq.), aryl halide (1.2 eq.), palladium catalyst (1-5 mol%), ligand (1-5 mol%), and base (1.5-2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Comparative Overview of Functionalization Techniques

Technique Reagents Conditions Advantages Disadvantages Typical Yield Reference
Classical N-Alkylation Alkyl Halide, NaHAnhydrous DMF/THF, 0°C to RTWide substrate scope, high reactivityRequires strong base, anhydrous conditions, safety concerns with NaH50-95%[8]
PTC N-Alkylation Alkyl Halide, NaOH, PTC CatalystBiphasic (Toluene/Water), RTMild conditions, no need for anhydrous solvents, scalable, saferSlower reaction times, may not work for very unreactive halides70-95%[2][9]
N-Acylation Acyl Chloride/AnhydrideBenzene/Toluene, RT to RefluxHigh yields, simple procedure, product is often crystallineAcyl chlorides can be moisture-sensitive80-98%[2]
N-Arylation (Buchwald-Hartwig) Aryl Halide, Pd-catalyst, Ligand, BaseAnhydrous Toluene/Dioxane, 80-110°CBroad scope for aryl groups, high functional group toleranceRequires expensive catalyst/ligand, inert atmosphere needed60-90%[11]

Visualizations: Reaction Schemes and Workflows

General Functionalization Pathways

G cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_arylation N-Arylation PTZ 2-Chloro-3-methoxy-10H-phenothiazine Alk_Product 10-Alkyl-phenothiazine PTZ->Alk_Product R-X, Base (NaH or PTC/NaOH) Acyl_Product 10-Acyl-phenothiazine PTZ->Acyl_Product RCOCl Aryl_Product 10-Aryl-phenothiazine PTZ->Aryl_Product Ar-X, Pd-Catalyst Ligand, Base

Caption: Key functionalization routes at the 10H-position.

Experimental Workflow for PTC N-Alkylation

G A 1. Dissolve Phenothiazine, PTC Catalyst & Alkyl Halide in Organic Solvent B 2. Add 50% NaOH Solution A->B C 3. Stir Vigorously at Room Temperature (24-48h) B->C D 4. Phase Separation C->D E 5. Wash Organic Layer with Water and Brine D->E F 6. Dry over Na₂SO₄ E->F G 7. Solvent Evaporation F->G H 8. Column Chromatography G->H I Pure N-Alkyl Product H->I

Caption: Step-by-step workflow for N-alkylation via PTC.

References

  • Kulbat, K., Wróbel, R., & Rychlewska, U. (2021). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 26(23), 7176. [Link]

  • P, S., & G, K. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy, 10(9), 55-61. [Link]

  • Wang, L., et al. (2015). Four-Component Approach to N-Substituted Phenothiazines under Transition-Metal-Free Conditions. Organic Letters, 17(24), 6142–6145. [Link]

  • Quesneau, V., et al. (2020). N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. A Facile Entry to Diversely N-substituted Phenothiazine-Coumarin Hybrid Dyes. ChemRxiv. [Link]

  • Quesneau, V., et al. (2020). N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. Tetrahedron Letters, 61(50), 152582. [Link]

  • Okuno, T., & Doi, I. (2022). 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine. IUCrData, 7(10), x220942. [Link]

  • Bele, I., et al. (2010). Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. Open Chemistry, 8(3), 524-531. [Link]

  • Rida, S. M., et al. (1981). U.S. Patent No. 4,289,768. Washington, DC: U.S.
  • Malmakova, A. E., & Jones, A. M. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules, 30(19), 4567. [Link]

  • Okuno, T., & Doi, I. (2022). Data reports 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine. IUCrData, 7, x220942. [Link]

  • Jana, A., et al. (2018). Phenothiazine functionalization. Angewandte Chemie International Edition, 57(32), 10259-10263. [Link]

  • Joseph, J., et al. (2009). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. Molbank, 2009(4), M621. [Link]

  • Sharma, S., et al. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings, 2369(1), 020073. [Link]

  • Gozlan, I., et al. (1983). Phase transfer catalysis in N-alkylation of the pharmaceutical intermediates phenothiazine and 2-chlorophenothiazine. Journal of Heterocyclic Chemistry, 20(3), 613-615. [Link]

  • Gautam, V., et al. (2007). Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(6), 1381-1392. [Link]

  • Journal of Medicinal and Medical Chemistry. (2024). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. [Link]

  • PubChem. (n.d.). 2-chloro-10-(3-chloropropyl)-10H-phenothiazine. National Center for Biotechnology Information. [Link]

  • Knaus, E. E., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(4), 1184. [Link]

  • Müller, T. J. J., et al. (2000). Syntheses of Functionalized Alkynylated Phenothiazines. Molecules, 5(8), 994-1005. [Link]

  • Wang, Z. (2017).
  • Furlan, R. L. E., et al. (2011). Synthesis and antifungal activity of some substituted phenothiazines and related compounds. Bioorganic & Medicinal Chemistry, 19(1), 246-254. [Link]

  • Dénès, F., et al. (2013). Phenyl Hydrazine as Initiator for Direct Arene C–H Arylation via Base Promoted Homolytic Aromatic Substitution. Organic Letters, 15(23), 6030–6033. [Link]

  • Wang, Y., et al. (2022). Facile synthesis of N-aryl phenothiazines and phenoxazines via Brønsted acid catalyzed C-H amination. Chemical Communications, 58(2), 246-249. [Link]

  • Zhang, L., et al. (2017). Pd-Catalyzed Double N-arylation of Primary Amines to Synthesize Phenoxazines and Phenothiazines. Organic & Biomolecular Chemistry, 15(30), 6306-6309. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-Chloro-3-methoxy-10H-phenothiazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic troubleshooting strategies, yield optimiza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic troubleshooting strategies, yield optimization logic, and validated protocols for the synthesis of 2-Chloro-3-methoxy-10H-phenothiazine (CAS: 17800-08-7)[1].

Synthesizing functionalized phenothiazines often suffers from poor yields due to poly-thionation, incomplete cyclization, or oxidative degradation[2][3]. By understanding the causality behind these failures, you can implement self-validating workflows to ensure high-yield, reproducible results.

Section 1: Synthesis Route Selection & Yield Comparison

The synthesis of 2-Chloro-3-methoxy-10H-phenothiazine requires precise control over cyclization thermodynamics and electronic effects. The electron-donating methoxy group at position 3 and the electron-withdrawing chlorine at position 2 create an asymmetric electronic distribution on the aromatic ring. This asymmetry complicates classical radical thionations, making route selection the most critical factor in optimizing your yield[2][4].

Quantitative Comparison of Synthesis Routes

Table 1: Performance metrics of common phenothiazine synthesis pathways.

Synthesis RouteTypical YieldReaction TimeKey Reagents & ConditionsPrimary Byproducts
Classical Thionation 30–50%4–8 hS₈, I₂, 160–175°CTars, poly-thionated species
Catalytic Thionation 70–85%2–4 hS₈, KI, DMSO, O₂Sulfoxides
Smiles Rearrangement 80–95%1–3 hK₂CO₃, DMF, 120°CUncyclized intermediates
Microwave Smiles 90–98%10–20 minMW irradiation, BaseMinimal

(Data synthesized from comparative methodology studies[2][3].)

Section 2: Troubleshooting FAQs

Q1: My direct thionation reaction yields less than 40% product, and the crude mixture is dominated by black tars. How can I improve this? Causality: In classical thionation, heating substituted diphenylamines with elemental sulfur and an iodine catalyst at 160–175°C initiates a harsh radical process[3]. The highly activated nature of the methoxy-substituted ring makes your precursor exceptionally susceptible to uncontrolled poly-thionation and radical polymerization, resulting in tar formation. Solution: Transition to a catalytic oxidative thionation. Using a KI/DMSO system under an oxygen atmosphere shifts the mechanism from radical cracking to a controlled electrophilic sulfenylation, significantly improving yields[2]. If you must use classical thionation, use a slight stoichiometric excess of the diphenylamine precursor to act as a thermodynamic sink, which suppresses over-thionation[3]. Self-Validating Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). If the starting material is consumed but the product spot is smeared with heavy baseline retention, your temperature is too high, or your iodine concentration is excessive.

Q2: I am using the Smiles rearrangement route, but the reaction stalls, leaving a large amount of uncyclized intermediate. What is the mechanistic failure? Causality: The Smiles rearrangement relies on an intramolecular nucleophilic aromatic substitution (SₙAr)[5]. The intermediate diphenyl sulfide must adopt a specific conformation for the nucleophile to attack the activated ipso-carbon. If the base is too weak or the solvent is insufficiently polar, the transition state energy barrier cannot be overcome[2]. Solution: Upgrade your base from Na₂CO₃ to K₂CO₃ or Cs₂CO₃, and ensure your solvent is a dry, polar aprotic medium like DMF or DMSO. Elevate the temperature to 120°C. For maximum efficiency, apply microwave (MW) irradiation, which has been shown to increase yields of phenothiazine derivatives to 98% in under 20 minutes by rapidly overcoming the conformational energy barrier[2]. Self-Validating Check: Perform LC-MS on the crude mixture. The presence of the uncyclized 2-formamido-2'-nitrodiphenyl sulfide intermediate confirms base failure or insufficient thermal energy. Once cyclization is complete, this mass peak will disappear.

Q3: My purified 2-Chloro-3-methoxy-10H-phenothiazine degrades into a darker compound over time or during silica gel chromatography. How do I prevent this? Causality: The phenothiazine core is highly electron-rich and possesses a low oxidation potential. In the presence of atmospheric oxygen and light, or when exposed to the acidic silanol groups on standard silica gel, the sulfur atom spontaneously oxidizes to a 5-oxide (sulfoxide) or 5,5-dioxide (sulfone)[4]. Solution: Perform all purifications using deactivated silica gel (pre-slurried with 1% triethylamine in your non-polar solvent). Conduct crystallizations in amber glassware using degassed solvents (sparged with N₂ or Ar). Self-Validating Check: Run a TLC of the degraded sample. Sulfoxides will appear as a distinct, highly polar spot (lower Rf) compared to the parent phenothiazine. Mass spectrometry will confirm a +16 Da (sulfoxide) or +32 Da (sulfone) mass shift[6].

Section 3: Validated Experimental Protocols

Protocol A: Microwave-Assisted Smiles Rearrangement (High-Yield Route)

This protocol utilizes the Smiles rearrangement of a substituted 2-amino-2'-nitrodiphenyl sulfide precursor, optimized for high yield and purity[2][5].

  • Setup: In a microwave-safe reaction vial, dissolve 1.0 eq of the appropriate 2-amino-2'-nitrodiphenyl sulfide precursor in anhydrous DMF to achieve a 0.5 M concentration.

  • Activation: Add 2.5 eq of anhydrous K₂CO₃. Purge the vial with Argon for 5 minutes to displace oxygen and prevent oxidative side reactions.

  • Cyclization: Seal the vial and subject it to microwave irradiation at 120°C for 15 minutes.

  • Workup: Cool the vial to room temperature. Dilute the mixture with cold distilled water to precipitate the crude 2-Chloro-3-methoxy-10H-phenothiazine. Filter the precipitate and wash thoroughly with cold water.

  • Validation Checkpoint: Dissolve a few crystals of the crude product in methanol and analyze via LC-MS. The target mass should be dominant, with absolutely no trace of the uncyclized precursor mass.

Protocol B: Catalytic Oxidative Thionation (KI/DMSO Method)

This protocol is a modern alternative to classical iodine thionation, utilizing KI and DMSO to facilitate controlled C-S bond formation without radical polymerization[2].

  • Setup: Charge a round-bottom flask with 1.0 eq of 3-chloro-4-methoxydiphenylamine, 2.0 eq of elemental sulfur (S₈), and 0.2 eq of KI.

  • Solvent & Atmosphere: Add DMSO to achieve a 0.2 M concentration. Attach an O₂ balloon to the flask to maintain an oxygen atmosphere, which is critical for regenerating the active iodine species in the catalytic cycle.

  • Reaction: Heat the mixture to 100°C for 3 hours under vigorous stirring.

  • Workup: Quench the reaction by pouring it into a saturated aqueous solution of sodium thiosulfate to neutralize unreacted iodine species. Extract the aqueous layer with ethyl acetate, dry the organic phase over Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: TLC analysis should reveal a single major product spot, lacking the heavy baseline polymeric tars characteristic of classical high-temperature thionation[3].

Section 4: Mechanistic Visualizations

SynthesisRoutes Start Target: 2-Chloro-3-methoxy -10H-phenothiazine Route1 Route A: Smiles Rearrangement (Yield: 80-98%) Start->Route1 Route2 Route B: Direct Thionation (Yield: 40-70%) Start->Route2 Pre1 Precursor: 2-Amino-benzenethiol + o-Halonitrobenzene Route1->Pre1 Pre2 Precursor: Substituted Diphenylamine Route2->Pre2 Cond1 K2CO3 / DMF / 120°C or MW (Nucleophilic Aromatic Substitution) Pre1->Cond1 Cond2 S8 / KI / DMSO / O2 (Oxidative Sulfenylation) Pre2->Cond2 End1 Clean Cyclization (Minimal Byproducts) Cond1->End1 End2 Risk of Poly-thionation (Requires Strict Temp Control) Cond2->End2

Fig 1. Comparative synthesis pathways for phenothiazine derivatives.

TroubleshootingTree Issue Issue: Low Product Yield (<50%) TLC Perform TLC / LC-MS Analysis Issue->TLC Unreacted Starting Material Remains TLC->Unreacted Consumed Starting Material Consumed TLC->Consumed Action1 Increase Temp / Time or Add Stronger Base Unreacted->Action1 CheckBy Check for Byproducts Consumed->CheckBy Tars Tars / Polymers Detected CheckBy->Tars Sulfoxide Sulfoxide (M+16) Detected CheckBy->Sulfoxide Action2 Lower Temp / Reduce Iodine Tars->Action2 Action3 Exclude O2 / Degas Solvents Sulfoxide->Action3

Fig 2. Decision tree for troubleshooting low synthesis yields of phenothiazines.

Sources

Optimization

Technical Support Center: Optimizing Crystallization and Purification of 2-Chloro-3-methoxy-10H-phenothiazine

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing the crystallization and purification of 2-Chloro-3-methoxy-10H-ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing the crystallization and purification of 2-Chloro-3-methoxy-10H-phenothiazine. Drawing from established principles of physical organic chemistry and practical laboratory experience, this document explains the causality behind experimental choices to ensure reproducible, high-purity outcomes.

Section 1: Troubleshooting Crystallization Issues

This section addresses the most common challenges encountered during the crystallization of 2-Chloro-3-methoxy-10H-phenothiazine in a question-and-answer format.

Q1: My compound fails to crystallize and remains an oil or in solution. What are the primary causes and how can I induce crystallization?

A1: This is a frequent issue, typically rooted in problems with supersaturation or solvent selection.

  • Cause 1: Insufficient Supersaturation. A solution must be supersaturated for crystals to form, meaning it contains more dissolved solute than it can normally hold at that temperature. If the solution is too dilute, crystallization will not occur.[1]

    • Solution: To increase concentration, slowly evaporate the solvent using a gentle stream of nitrogen or by leaving the container partially open in a fume hood.[1] If using a cooling crystallization method, try lowering the temperature further, for example, by moving the flask from a refrigerator to a freezer.[2]

  • Cause 2: High Solubility in the Chosen Solvent. The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If the compound remains highly soluble even when cold, the yield will be poor or nonexistent.

    • Solution: Re-evaluate your solvent choice. For phenothiazine derivatives, which are moderately polar, consider solvents like ethanol, methanol, or ethyl acetate.[3][4][5] If the compound is too soluble in a "good" solvent, introduce a "poor" solvent (an anti-solvent) in which it is insoluble, such as water or hexane, dropwise until persistent turbidity is observed. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.

  • Cause 3: Inhibition of Nucleation. Crystal growth requires an initial "seed" or nucleation site.[1] Sometimes, even a supersaturated solution will not crystallize if this kinetic barrier is too high.

    • Solution: Induce nucleation by scratching the inner surface of the flask at the air-liquid interface with a glass rod.[1] This creates microscopic imperfections that can serve as nucleation sites. Alternatively, if available, add a single, tiny "seed crystal" of the pure compound to the supersaturated solution.[6]

Q2: Instead of solid crystals, an immiscible oil is separating from the solution. What is "oiling out" and how can it be prevented?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point or when the concentration of the solute is so high that it separates as a liquid phase.[1][6] This is detrimental to purification as impurities become trapped in the oil.

  • Cause 1: Solution Cooled Too Rapidly. Rapid cooling can cause the compound to crash out of solution as a supercooled liquid before it has time to organize into an ordered crystal lattice.[1]

    • Solution: Ensure a slow cooling rate. Insulate the flask by wrapping it in glass wool or placing it in a Dewar flask filled with warm water. Allowing the solution to cool to room temperature on the benchtop before transferring it to a colder environment is a critical step.[6]

  • Cause 2: High Concentration of Impurities. Significant amounts of impurities can depress the melting point of the mixture and interfere with crystal lattice formation, promoting oiling out.[6]

    • Solution: The crude product may require pre-purification. Consider passing the material through a short plug of silica gel or performing a quick column chromatography separation to remove gross impurities before attempting recrystallization.[3]

  • Cause 3: Inappropriate Solvent System. The solvent's properties can significantly influence the crystallization pathway.

    • Solution: Re-dissolve the oil by heating and add a small amount of additional "good" solvent to lower the saturation point.[6] Alternatively, select a different solvent with a lower boiling point.

Q3: The crystallization was successful, but the final yield is unacceptably low. How can I maximize product recovery?

A3: A low yield indicates that a significant portion of your compound remained dissolved in the mother liquor.[2]

  • Cause 1: Excessive Solvent Volume. The most common reason for low yield is using too much solvent to dissolve the crude product.[6] The goal is to use the minimum amount of hot solvent required for complete dissolution.[2]

    • Solution: During the dissolution step, add the hot solvent in small portions, allowing time for the solid to dissolve between additions. If you have already used too much solvent, you can carefully evaporate a portion of it to re-establish a supersaturated state and then proceed with cooling.[2]

  • Cause 2: Insufficient Cooling. The solubility of the compound decreases as the temperature drops. Failing to cool the solution sufficiently will leave a substantial amount of product dissolved.

    • Solution: After initial crystal formation at room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid before filtration.[2]

Q4: My final product is contaminated with a colored impurity. How can this be removed?

A4: Colored impurities are often large, polar, conjugated molecules that can be effectively removed with activated charcoal.

  • Solution: After dissolving your crude product in the hot solvent, remove it from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Swirl the hot solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal from the hot solution via gravity filtration or by filtering through a celite plug.[1] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Section 2: FAQs on Purification Strategy

Q1: What is the best starting solvent system for recrystallizing 2-Chloro-3-methoxy-10H-phenothiazine?

A1: Based on the structure and known data for related phenothiazine derivatives, alcohols like ethanol or methanol are excellent starting points.[3][4] They tend to dissolve phenothiazines well when hot and have significantly lower solubility when cold. For less polar impurities, a mixed solvent system like hexane/ethyl acetate or toluene/hexane can also be effective.

Q2: When should I choose column chromatography over recrystallization?

A2: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is most effective when the desired compound is the major component and the impurities are present in small amounts or have very different solubility profiles.

  • Column Chromatography is superior for separating mixtures with multiple components, impurities with similar solubility to the product, or for purifying oily products that fail to crystallize.[3] It is the preferred method for achieving very high purity.

Q3: What are the common impurities I should expect and how can I detect them?

A3: Common impurities often include unreacted starting materials (e.g., 2-chlorophenothiazine) or by-products from the synthesis.[3] Oxidation of the phenothiazine sulfur atom to a sulfoxide is also a common side reaction.[7] Thin-Layer Chromatography (TLC) is the primary tool for detecting these impurities. By spotting the crude reaction mixture alongside the pure starting materials on a TLC plate, you can visualize the presence of unreacted precursors. Impurities are typically observed as separate spots with different Rf values.[8][9]

Q4: Which analytical techniques are best for assessing the final purity of my compound?

A4: A combination of techniques provides the most comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of detecting trace impurities and providing a purity percentage.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the molecular structure and can reveal the presence of impurities if they are at a level of ~1% or higher.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[10]

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

Q5: What are the key safety precautions when handling 2-Chloro-3-methoxy-10H-phenothiazine and its solvents?

A5: Always handle chemical compounds in a well-ventilated fume hood.[12][13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14] Phenothiazine derivatives may cause skin and eye irritation.[13][15] Avoid inhalation of dust or vapors.[12] Refer to the specific Material Safety Data Sheet (MSDS) for the compound and all solvents before beginning work.[12][13][14][15][16]

Section 3: Standardized Experimental Protocols

Protocol 1: Recrystallization of 2-Chloro-3-methoxy-10H-phenothiazine from Ethanol

This protocol describes a standard procedure for purifying approximately 1 gram of crude product.

  • Preparation: Place 1.0 g of crude 2-Chloro-3-methoxy-10H-phenothiazine into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: In a separate beaker, gently heat approximately 20-30 mL of ethanol on a hot plate. Add the hot ethanol to the Erlenmeyer flask in small portions (1-2 mL at a time) while stirring until the solid just dissolves.[17] Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a spatula-tip (~20 mg) of activated charcoal. Swirl for 2-3 minutes.

  • Hot Filtration: If charcoal was used, or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Crystal formation should begin within 20-30 minutes.[2]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol (2-3 mL) to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove all traces of solvent.

Protocol 2: Column Chromatography Purification

This method is ideal for removing impurities with similar solubility.

  • Solvent System Selection: Determine the optimal solvent system using TLC. A good system will provide a retention factor (Rf) of ~0.3 for the desired compound. For phenothiazines, a mixture of Hexane and Ethyl Acetate (e.g., 8:2 or 7:3 v/v) is a common starting point.[3][18]

  • Column Packing: Pack a glass chromatography column with silica gel using the selected solvent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.[3]

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified compound.

Section 4: Data & Visualization

Table 1: Solubility of Structurally Related Phenothiazine Derivatives in Common Solvents

SolventChlorpromazine Hydrochloride SolubilityThioridazine Hydrochloride SolubilityGeneral Expectation for Phenothiazines
Ethanol ~30-660 mg/mL[19]~10 mg/mL (Soluble)[19]Good solubility, especially when heated.
Methanol Soluble[19]Soluble[19]Good solubility, especially when heated.
Chloroform Soluble[19]Soluble[19]High solubility.
DMSO ~30-71 mg/mL[19]~25-81 mg/mL[19]Very high solubility.
DMF ~30 mg/mL[19]~25 mg/mL[19]Very high solubility.
Water Soluble (as HCl salt)[19]50 mg/mL (as HCl salt)[19]Generally insoluble (free base).
Ether Insoluble[19]Insoluble[19]Low to insoluble.
Hexane N/AN/AInsoluble.

Diagram 1: Troubleshooting Crystallization Issues

G cluster_NoSolid Solutions for No Solid cluster_Oil Solutions for Oiling Out cluster_LowYield Solutions for Low Yield Start Crystallization Attempt NoSolid Problem: No Solid Forms (Solution remains clear) Start->NoSolid After cooling Oil Problem: 'Oiling Out' (Liquid separates) Start->Oil After cooling LowYield Problem: Low Yield Start->LowYield After filtration Success Success: Pure Crystals Start->Success After filtration Evaporate 1. Increase Concentration: Slowly evaporate solvent. NoSolid->Evaporate SlowCool 1. Slow Cooling Rate: Insulate flask. Oil->SlowCool MinSolvent 1. Use Minimum Hot Solvent: Avoid excess solvent during dissolution. LowYield->MinSolvent Scratch 2. Induce Nucleation: Scratch flask or add seed crystal. ChangeSolvent 3. Change Solvent: Add an anti-solvent. AddSolvent 2. Lower Concentration: Re-heat and add more solvent. PrePurify 3. Pre-purify: Use column chromatography first. CoolLonger 2. Maximize Precipitation: Cool in ice bath before filtering.

Caption: Decision tree for diagnosing and solving common crystallization problems.

Diagram 2: General Purification & Analysis Workflow

G Crude Crude Product Decision Assess Impurity Profile (TLC Analysis) Crude->Decision Recryst Purification by Recrystallization Decision->Recryst Minor impurities or different solubility Column Purification by Column Chromatography Decision->Column Major impurities or similar solubility Analysis Purity & Identity Check (HPLC, NMR, MS, MP) Recryst->Analysis Column->Analysis Pure Pure Product (>99%) Analysis->Pure Purity OK Repeat Repeat Purification Analysis->Repeat Purity Not OK Repeat->Decision

Caption: Workflow for selecting a purification method and validating product purity.

Section 5: References

  • Benchchem. Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Available from:

  • How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization? Available from:

  • Macromolecules - ACS Publications. (2016). Insights into the Influence of Solvent Polarity on the Crystallization of Poly(ethylene oxide) Spin-Coated Thin Films via in Situ Grazing Incidence Wide-Angle X-ray Scattering. Available from:

  • Aston Publications Explorer. Insights into the influence of solvent polarity on the crystallization of poly(ethylene oxide) spin-coated thin films via in sit. Available from:

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from:

  • Benchchem. Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents. Available from:

  • ResearchGate. (2022). Insights into the Influence of Solvent Polarity on the Crystallization of Poly(ethylene oxide) Spin-Coated Thin Films via in Situ Grazing Incidence Wide-Angle X-ray Scattering. Available from:

  • SciSpace. (2022). Insights into the influence of solvent polarity on the crystallization of poly(ethylene oxide) spin-coated thin films via. Available from:

  • Benchchem. Refining reaction conditions for synthesizing phenothiazine derivatives. Available from:

  • PubMed. [Chromatographic purity tests of various phenothiazine derivatives. I. Thin-layer chromatography]. Available from:

  • PubMed. [Chromatographic purity tests of various phenothiazine derivatives. II. Gas chromatography]. Available from:

  • PubMed. Liquid Chromatographic Separation of Phenothiazines and Structurally-Related Drugs Using a Beta-Cyclodextrin Bonded Phase Column. Available from:

  • Bentham Science Publishers. (2024). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Available from:

  • University of York. Problems with Recrystallisations. Available from:

  • ACS Publications. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Available from:

  • ResearchGate. (2025). (PDF) Synthesis and Evaluation of Phenothiazine Derivatives. Available from:

  • ResearchGate. (2022). (PDF) Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Available from:

  • SOP: CRYSTALLIZATION. Available from:

  • MedchemExpress.com. (2024). Safety Data Sheet. Available from:

  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide. Available from:

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Available from:

  • MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Available from:

  • ACS Publications. (2014). Highly Stable, Solution-Processable Phenothiazine Derivative as Hole Collection Material for Organic Solar Cells. Available from:

  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 2-chloro-10-(3-chloropropyl)-10H-phenothiazine. Available from:

  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET. Available from:

  • Spectrum Chemical. (2007). Material Safety Data Sheet. Available from:

  • PubMed. Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique. Available from:

  • Google Patents. CN107245062A - A kind of 2 chloro phenothiazine preparation technologies. Available from:

  • PRACTICAL LAB MANUAL. Medicinal Chemistry B. Pharm IV. Available from:

  • J. ASSOC. OFF. ANAL. CHEM. (1986). Thin Layer Chromatographic Identification of Phenothiazine Derivative Drugs: Interlaboratory Study. Available from:

  • Google Patents. US3381007A - Purification of phenothiazine. Available from:

  • Supporting Information. (2023). Phenothiazine-Based Donor-Acceptor Covalent-organic Frameworks with Keto-enol Irreversible Tautomerism as a Promising Third-order Nonlinear Optics Material. Available from:

  • Google Patents. US4289768A - Phenothiazine derivatives and a process for their preparation. Available from:

  • PMC. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Available from:

  • Google Patents. CN101417986A - Method for preparing 2-chlorophenothiazine. Available from:

  • European Journal of Chemistry. (2022). Phenazine and 10H-phenothiazine cocrystal stabilized by N-H···N and C-H···S hydrogen bonds. Available from:

  • Guide for crystallization. Available from:

  • ResearchGate. Solubility of various phenothiazines in their neutral and charged forms... Available from:

  • Departments of Physics and Chemistry - EMU. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available from:

  • Google Patents. CN105837528B - A kind of preparation method of 2-(methylsulfonyl)-10H-phenothiazine. Available from:

  • NextSDS. 2-Chloro-10-[3-(dimethylamino)propyl]-3-methoxy-10H-phenothiazine. Available from:

  • MDPI. (2024). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. Available from:

  • Semantic Scholar. (1999). INVESTIGATION ON THE REACTION OF 2-CHLORO-10H- PHENOTHIAZINE UNDER ARYNE FORMING CONDITIONS Anlai Wang, Hongming Zhang, and Edw. Available from:

Sources

Troubleshooting

resolving common impurities in 2-Chloro-3-methoxy-10H-phenothiazine batch synthesis

Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the batch synthesis of 2-Chloro-3-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the batch synthesis of 2-Chloro-3-methoxy-10H-phenothiazine .

Synthesizing substituted phenothiazines—often via the classic Bernthsen reaction or modern cross-coupling—presents unique chemoselectivity and regioselectivity challenges. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind impurity formation and providing field-proven, self-validating protocols to ensure high-purity yields.

Reaction Pathway & Impurity Mapping

To effectively troubleshoot, we must first visualize the competing reaction pathways that diverge from the desired cyclization event.

Reaction pathways and common impurity formation in 2-Chloro-3-methoxy-10H-phenothiazine synthesis.

Troubleshooting FAQs: Mechanistic Causality & Resolution

Q1: My LC-MS analysis shows a major impurity with an M+16 mass shift. What is this, and how do I prevent it? Causality: An M+16 mass shift is the hallmark of 2-chloro-3-methoxy-10H-phenothiazine 5-oxide (a sulfoxide)[1]. The central thiazine ring features an electron-rich sulfur atom that is highly susceptible to aerobic oxidation. This over-oxidation typically occurs if the reaction vessel is exposed to atmospheric oxygen while at elevated temperatures, or during aggressive aqueous workups in the presence of air[2]. Resolution: Implement a strict inert atmosphere (Argon is preferred over Nitrogen due to its density). Degas all solvents used in the quenching and extraction phases by sparging with inert gas for at least 30 minutes prior to use.

Q2: The crude product is a dark, oily, intractable tar rather than a crystalline solid. What causes this? Causality: The Bernthsen synthesis utilizes elemental sulfur and an iodine catalyst at high temperatures (typically 140–160 °C)[3]. If the internal reaction temperature exceeds 160 °C, or if localized superheating occurs due to poor stirring, elemental sulfur rapidly polymerizes. Simultaneously, the newly formed phenothiazine core undergoes thermal degradation, resulting in polysulfide tars[3]. Resolution: Utilize a precisely calibrated heating mantle with an internal thermocouple (do not rely solely on the bath temperature). If the reaction is highly exothermic during the initial hydrogen sulfide evolution, temporarily remove the heat source. Purify tarry batches via column chromatography using a non-polar eluent system (e.g., Hexane:EtOAc) before attempting crystallization[3].

Q3: I am detecting multiple product spots on TLC with identical masses. How do I improve regioselectivity? Causality: This indicates the formation of regioisomers . When using an asymmetrically substituted precursor like 3-chloro-4-methoxy-diphenylamine, electrophilic thionation can occur at either available ortho position on the chlorinated ring. The Bernthsen route fundamentally lacks strict regiocontrol[2]. Resolution: If regioisomers cannot be separated via recrystallization, you must abandon the Bernthsen route and transition to a Smiles Rearrangement pathway. This involves synthesizing an intermediate 2-amino-diaryl sulfide, which undergoes an intramolecular nucleophilic aromatic substitution. Because the ring closure is dictated entirely by the position of a pre-installed leaving group, regioisomer formation is completely eliminated[2].

Q4: How do I remove unreacted diphenylamine precursor from the final product? Causality: Diphenylamine derivatives often remain unreacted if the sulfur stoichiometry is insufficient, or if the catalyst (I2 or AlCl3) is deactivated by moisture[3]. Because both the precursor and the target phenothiazine are highly lipophilic, standard aqueous acid/base washes are generally ineffective. Resolution: Exploit the slight difference in polarity. Triturate the crude solid in cold hexanes; the unreacted diphenylamine is highly soluble in non-polar solvents, whereas the rigid, tricyclic phenothiazine core will precipitate.

Quantitative Impurity Resolution Matrix

Impurity ProfileOrigin / CausalityDetection MethodResolution Strategy
Phenothiazine 5-oxide Aerobic oxidation of the central thiazine sulfur atom.LC-MS (M+16 peak); TLC (highly polar spot).Strict Argon atmosphere; degassed workup solvents.
Regioisomers Non-selective ortho-thionation of asymmetric diphenylamine.HPLC (closely eluting peaks); NMR (distinct aromatic splitting).Transition to Smiles rearrangement synthetic route.
Tarry Polysulfides Thermal degradation and sulfur polymerization >160 °C.Visual (dark oily residue); Insoluble in cold ethanol.Internal thermocouple control; Column chromatography.
Unreacted Precursor Incomplete conversion; deactivated catalyst.TLC (co-spotting shows precursor Rf); GC-MS.Cold hexane trituration; verify anhydrous conditions.

Self-Validating Experimental Protocol

Optimized Batch Synthesis of 2-Chloro-3-methoxy-10H-phenothiazine (Modified Bernthsen)

This protocol incorporates built-in validation checks to ensure the reaction remains on track and avoids the specific pitfalls detailed above.

Step 1: Reagent Preparation & Inertion

  • Charge a flame-dried, 3-neck round-bottom flask with 3-chloro-4-methoxy-diphenylamine (1.0 eq), elemental sulfur (2.2 eq), and anhydrous iodine (0.05 eq) as the catalyst.

  • Equip the flask with a reflux condenser, an internal thermocouple, and a gas inlet.

  • Purge the system with Argon for 15 minutes. Maintain a continuous, gentle positive pressure of Argon throughout the reaction to prevent sulfoxide formation.

Step 2: Controlled Thermal Cyclization

  • Heat the solid mixture slowly to 140 °C using a temperature-controlled heating mantle.

  • Validation Check: At approximately 140 °C, the mixture will melt, and vigorous evolution of hydrogen sulfide (H2S) gas will begin. Route the exhaust through a bleach scrubber.

  • Once the initial vigorous bubbling subsides, carefully increase the internal temperature to exactly 155 °C. Do not exceed 160 °C to prevent tarry polysulfide formation. Maintain for 4 hours.

Step 3: In-Process Monitoring

  • Validation Check: Withdraw a micro-aliquot, dissolve in EtOAc, and monitor via TLC (Hexane:EtOAc 8:2). Co-spot with the starting material. The reaction is complete when the precursor spot (Rf ~0.6) is fully consumed and a distinct, UV-active product spot (Rf ~0.4) dominates.

Step 4: Degassed Quenching & Purification

  • Allow the reaction to cool to 90 °C. Before it solidifies, slowly add degassed toluene to dissolve the melt.

  • Cool to room temperature. Wash the organic layer with a 5% aqueous sodium thiosulfate solution (to quench residual iodine) and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimum amount of hot ethanol. Allow it to cool slowly to 4 °C. Filter the resulting yellowish crystals and wash with ice-cold hexanes to remove any unreacted diphenylamine precursor.

References

  • BenchChem.
  • MDPI. "Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold." Organics.
  • ResearchGate. "(PDF)

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Chloro-3-methoxy-10H-phenothiazine in Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor aqueous solubility of 2-Chloro-3-methoxy-10H-phenothiazine and rel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor aqueous solubility of 2-Chloro-3-methoxy-10H-phenothiazine and related phenothiazine derivatives in experimental assays. Adherence to these principles will enhance data quality, reproducibility, and the overall success of your research.

Frequently Asked Questions (FAQs)

Understanding the Core Problem

Q1: Why is 2-Chloro-3-methoxy-10H-phenothiazine expected to be poorly soluble in aqueous media?

The poor aqueous solubility of this compound stems directly from its chemical structure. The core of the molecule is the phenothiazine ring system, a large, rigid, and hydrophobic tricyclic structure.[1] This inherent hydrophobicity, common to many phenothiazine derivatives, makes it difficult for water molecules to effectively solvate the compound, leading to low solubility in neutral aqueous buffers.[1][2] While functional groups can be added to the phenothiazine core to improve solubility, the fundamental lipophilic nature of the scaffold remains a primary challenge.[3]

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

Understanding this distinction is critical for avoiding compound precipitation.[4]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can remain dissolved in a solvent system over an extended period. It is typically measured using a shake-flask method where excess compound is agitated in the solvent for 24-72 hours to ensure equilibrium is reached.[1][4]

  • Kinetic Solubility is determined by rapidly diluting a concentrated stock solution (usually in DMSO) into an aqueous buffer.[4] The resulting value is often higher than the thermodynamic solubility because it can form a temporary, supersaturated state.[1][4]

For most assays, especially those with longer incubation times (e.g., cell-based assays over 24-72 hours), the thermodynamic solubility is the more relevant parameter. A solution that is clear upon initial preparation (reflecting kinetic solubility) may still precipitate over time as it equilibrates to its lower, more stable thermodynamic solubility, compromising the accuracy of your results.[4][5]

Solubilization Strategies & Best Practices

Q3: What is the first and most common strategy for dissolving a poorly soluble compound like this?

The use of a co-solvent is the most prevalent initial strategy, with Dimethyl Sulfoxide (DMSO) being the most common choice.[6][7] DMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[8][9]

Best Practice: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted for your experiments. For most cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity.[5] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[5]

Q4: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. What's happening and what should I do?

This is a classic problem known as "fall-out" or precipitation upon dilution and occurs when the final concentration in the aqueous buffer exceeds the compound's thermodynamic solubility limit.[4][5] The high percentage of DMSO in the stock solution keeps the compound dissolved, but once diluted into a predominantly aqueous environment, the solvating capacity is drastically reduced.[5]

Troubleshooting Steps:

  • Reduce the Final Concentration: The simplest solution is to test lower final concentrations of the compound in your assay.

  • Increase Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) may keep the compound in solution.[4]

  • Use Solubility Enhancers: If the above steps fail, you must consider more advanced formulation strategies, such as using cyclodextrins or surfactants.[5][6]

Q5: What are cyclodextrins and how can they help solubilize my compound?

Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[10][11][12] They act as "molecular buckets" or hosts. A poorly soluble, hydrophobic molecule (the "guest"), like 2-Chloro-3-methoxy-10H-phenothiazine, can partition into the hydrophobic cavity, forming a water-soluble "inclusion complex".[1][10] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, significantly increasing its apparent water solubility.[6][11]

Commonly used derivatives in pharmaceutical development include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles over the parent β-cyclodextrin.[6][11]

Q6: When should I consider using surfactants? What are the risks?

Surfactants (surface-active agents) like Tween® 80 or Solutol® HS-15 can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions.[6][13] The hydrophobic compound partitions into the core of these micelles, allowing it to be dispersed in the aqueous phase.[13]

Causality and Risks: While effective, surfactants can introduce complications. Because they are designed to interact with surfaces and membranes, they can have biological effects of their own. At certain concentrations, surfactants can disrupt cell membranes, interfere with protein function, or inhibit enzyme activity, potentially confounding assay results.[14][15][16] Therefore, their use must be carefully controlled and validated. The toxicity of surfactants varies greatly by type (anionic, cationic, non-ionic) and the specific assay system being used.[14][17] It is crucial to run appropriate vehicle controls containing the surfactant alone to assess its baseline effect.

Troubleshooting Common Assay Problems

Q7: I'm seeing inconsistent results or high variability between replicate wells in my assay. Could this be a solubility issue?

Yes, this is a hallmark sign of poor solubility.[18][19] If your compound is not fully dissolved, you are not delivering a consistent, known concentration to your experimental system. Precipitated particles can lead to:

  • Underestimation of Potency: Only the dissolved fraction of the compound is active, leading to an artificially high IC50 or EC50 value.[18]

  • Assay Artifacts: In plate-based assays like MTT, precipitated compound can interfere with optical readings, leading to erroneous results.[20]

Q8: Can I just filter out the precipitate from my working solution before adding it to my assay?

No, this is not recommended.[5] Filtering removes the precipitated compound, which means the final concentration in your experiment will be unknown and lower than intended. This invalidates your results. The correct approach is to address the root cause of the precipitation by optimizing the formulation to ensure the compound is fully dissolved at the desired concentration.[5]

Q9: How can I experimentally determine the maximum soluble concentration for my compound under my specific assay conditions?

A modified shake-flask method is the gold standard for determining thermodynamic solubility.[1]

  • Prepare a Suspension: Add an excess amount of your solid compound to your final assay buffer (e.g., cell culture media + 10% FBS + 0.1% DMSO). The key is to have undissolved solid present.

  • Equilibrate: Tightly seal the container and agitate it on an orbital shaker in a temperature-controlled environment (e.g., 37°C for cell-based assays) for 24-48 hours to allow the system to reach equilibrium.[4]

  • Separate Phases: After equilibration, separate the undissolved solid from the saturated supernatant. This is best done by high-speed centrifugation (e.g., >10,000 x g for 15 minutes).[4]

  • Quantify: Carefully remove an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Decision & Workflow Diagrams

A logical approach is crucial for efficiently identifying the optimal solubilization strategy. The following diagrams illustrate a recommended decision-making process and a general experimental workflow.

Solubilization Strategy Decision Flowchart

A Start: Poorly Soluble Compound (2-Chloro-3-methoxy-10H-phenothiazine) B Prepare 10-50 mM Stock in 100% DMSO A->B C Dilute to final concentration in assay buffer. Is final [DMSO] < 0.5%? B->C D Visually inspect for precipitation. Is solution clear? C->D Yes L Assay system cannot tolerate >0.5% DMSO C->L No E Proceed with Assay. Include vehicle control. D->E Yes F Precipitation Occurs D->F No G Troubleshooting Path F->G H Option 1: Lower final compound concentration G->H I Option 2: Use Cyclodextrin (e.g., HP-β-CD) G->I J Option 3: Use Surfactant (e.g., Tween 80). (Use with caution) G->J K Re-test for precipitation. H->K I->K J->K K->E Clear K->F Precipitate L->G

Caption: Decision flowchart for selecting a solubilization strategy.

Experimental Workflow for Solution Preparation

cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation A 1. Weigh solid compound accurately B 2. Dissolve in 100% DMSO (Vortex/sonicate if needed) A->B C 3. Quantitatively transfer to volumetric flask B->C D 4. Bring to final volume with DMSO C->D E 5. Aliquot into single-use tubes & Store at -20°C D->E F 6. Thaw one aliquot of stock solution E->F G 7. Perform serial dilutions in 100% DMSO or assay buffer F->G H 8. Add final dilution to assay plate/tube G->H I 9. Visually confirm no precipitation H->I J 10. Proceed with incubation/analysis I->J

Caption: Step-by-step workflow from solid compound to final assay solution.

Data Summary Table

Solubilization MethodMechanismMax Solubilizing CapacityAssay CompatibilityPotential for Interference
Co-solvents (DMSO, Ethanol) Reduces solvent polarity, increasing solubility of nonpolar solutes.[6]Moderate to HighBroad, but concentration-limited due to toxicity.[5][8]High concentrations (>0.5%) can be toxic to cells or inhibit enzymes.[7]
pH Adjustment For ionizable compounds, shifting pH away from the pKa increases the proportion of the more soluble ionized form.[1]VariableDepends on the pH tolerance of the assay system. Not suitable for all assays.Drastic pH changes can denature proteins and affect cell viability.
Cyclodextrins (HP-β-CD) Forms a host-guest inclusion complex, shielding the hydrophobic drug.[10][11]HighGenerally good for both in vitro and in vivo systems; well-tolerated.[11]Low; generally considered biologically inert at typical concentrations.
Surfactants (Tween® 80) Forms micelles that encapsulate the hydrophobic drug.[6]HighUse with caution. Best for biochemical assays; can be problematic for cell-based assays.[14]High; can disrupt cell membranes and interact with proteins, causing artifacts.[15][16]

Detailed Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution.

Materials:

  • 2-Chloro-3-methoxy-10H-phenothiazine (solid)

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Pipettes

Procedure:

  • Calculation: The molecular weight of 2-Chloro-3-methoxy-10H-phenothiazine (C₁₃H₁₀ClNOS) is approximately 263.75 g/mol . To make 1 mL of a 10 mM solution, you need: Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 263.75 g/mol = 0.0026375 g = 2.64 mg

  • Weighing: Accurately weigh out 2.64 mg of the solid compound onto a weigh boat.[21]

  • Dissolution: Quantitatively transfer the solid into a 1 mL volumetric flask.[22] Add approximately 0.7-0.8 mL of 100% DMSO.

  • Mixing: Cap the flask and mix thoroughly by vortexing or sonication until the solid is completely dissolved. A brief, gentle warming (e.g., to 37°C) may aid dissolution.[5][23]

  • Final Volume: Carefully add DMSO to the flask until the bottom of the meniscus reaches the 1.0 mL calibration mark.[22]

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[21]

  • Storage: Aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles.[5][21] Store at -20°C. The solution should be stable for several months under these conditions.[21]

Protocol 2: Solubilization using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

This protocol is for preparing a compound solution when DMSO alone is insufficient or undesirable.

Materials:

  • 2-Chloro-3-methoxy-10H-phenothiazine (solid)

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Assay buffer (e.g., PBS or cell culture medium)

  • Magnetic stir plate and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 40% w/v). Warm the solution slightly (e.g., 40-50°C) and stir until the HP-β-CD is fully dissolved. Let it cool to room temperature.

  • Add Compound: While stirring the HP-β-CD solution, slowly add the pre-weighed solid 2-Chloro-3-methoxy-10H-phenothiazine powder.

  • Complexation: Allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours), protected from light. This allows time for the inclusion complex to form.

  • Clarification: After stirring, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your cyclodextrin-solubilized stock solution.

  • Concentration Determination (Optional but Recommended): It is highly recommended to determine the actual concentration of the compound in this stock solution using an analytical method like HPLC-UV before using it in assays.

  • Usage: Use this stock for serial dilutions in your assay. Remember that your vehicle control must contain the same final concentration of HP-β-CD.

References

Please note: The following list provides sources that support the general scientific principles of solubilization discussed in this guide. Direct solubility data for 2-Chloro-3-methoxy-10H-phenothiazine is not widely available in public literature, and the strategies are based on established methods for analogous poorly soluble compounds.

  • Benchchem. Technical Support Center: Enhancing the Solubility of Phenothiazine-Based Compounds.
  • CarboHydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility? [Podcast Episode].
  • PubMed. (2006, May 15).
  • DMPK. (2024, March 15).
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Free.
  • Benchchem.
  • Benchchem.
  • PMC.
  • PubMed. (2021, June 14). Cyclodextrin solubilization in hydrated reline: Resolving the unique stabilization mechanism in a deep eutectic solvent.
  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?
  • ResearchGate. (2025, August 5).
  • PMC. (2022, December 28).
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
  • ResearchGate. (2017, November 17). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
  • ResearchGate. (2025, October 13). (PDF)
  • ResearchGate. (2025, October 13).
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • ResearchGate. Solubility of various phenothiazines in their neutral and charged forms...
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • PMC. (2022, August 25). Effect of New Surfactants on Biological Properties of Liquid Soaps.
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • General Techniques for Preparing Formulations of Poorly W
  • MDPI. (2024, June 20). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems.
  • The Company of Biologists. (1978, August 1).
  • Benchchem.
  • MDPI. (2018, August 26). The Impact of Biosurfactants on Microbial Cell Properties Leading to Hydrocarbon Bioavailability Increase.
  • PubChem. 2-chloro-10-(3-chloropropyl)-10H-phenothiazine | C15H13Cl2NS | CID.
  • Benchchem.
  • Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Biotage. (2023, January 23).
  • ResearchGate.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • NextSDS. 2-Chloro-10-[3-(dimethylamino)propyl]-3-methoxy-10H-phenothiazine.
  • Sigma-Aldrich. 2-CHLORO-7-METHOXY-10H-PHENOTHIAZINE AldrichCPR.
  • Chem-Impex. 2-Cloro-10-(3-cloropropil)-10H-fenotiazina.
  • CookeChem. (2022, July 8). 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine , >98.0%(GC) , 2765-59-5.
  • AIP Publishing. Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 2-Chloro-3-methoxy-10H-phenothiazine

Welcome to the technical support center for 2-Chloro-3-methoxy-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and pract...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-3-methoxy-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical solutions for preventing its oxidation during long-term storage. The integrity and stability of this compound are paramount for reproducible and reliable experimental outcomes.

Introduction to the Stability of 2-Chloro-3-methoxy-10H-phenothiazine

2-Chloro-3-methoxy-10H-phenothiazine, like other phenothiazine derivatives, is a cornerstone in various research and pharmaceutical applications. Structurally, it possesses a tricyclic system with sulfur and nitrogen atoms in the central ring, making it susceptible to environmental degradation.[1] The primary degradation pathway is oxidation, particularly at the sulfur atom, leading to the formation of sulfoxide and sulfone derivatives.[1] This oxidative degradation can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures, compromising the compound's purity, potency, and overall stability.[1][2][3][4]

This guide provides a comprehensive question-and-answer-based resource to address specific challenges you may encounter, ensuring the long-term integrity of your 2-Chloro-3-methoxy-10H-phenothiazine samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidation of 2-Chloro-3-methoxy-10H-phenothiazine?

A1: The primary drivers of oxidation for phenothiazine derivatives are:

  • Atmospheric Oxygen: The sulfur atom in the phenothiazine ring is readily oxidized by molecular oxygen.[2][5][6] This is the most common cause of degradation during storage and handling.

  • Light Exposure (Photoxidation): Phenothiazines are photosensitive compounds.[3][7] Exposure to light, particularly UV and visible light, can generate reactive oxygen species and free radicals that accelerate oxidation.[3][8]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[4] Storing the compound at elevated temperatures can significantly reduce its shelf-life.

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation of phenothiazines.[9]

Q2: How can I visually detect if my sample of 2-Chloro-3-methoxy-10H-phenothiazine has started to oxidize?

A2: While visual inspection is not a definitive method for determining purity, a change in the physical appearance of the compound can be an indicator of degradation. Pure 2-Chloro-3-methoxy-10H-phenothiazine is typically a crystalline solid. The formation of colored oxidation products can lead to a discoloration of the material, often appearing as a yellowish or brownish tint. However, significant oxidation can occur before any visible changes are apparent. Therefore, analytical techniques are necessary for accurate assessment.

Q3: What is the most critical factor to control for long-term storage?

A3: The most critical factor is the rigorous exclusion of air (oxygen) and moisture.[10] This is best achieved by storing the compound under an inert atmosphere.[2][5][6][11]

Q4: What is an "inert atmosphere," and which gases are suitable?

A4: An inert atmosphere is an environment of a chemically inactive gas used to prevent undesirable chemical reactions, such as oxidation.[2][5][6][11][12] The most commonly used inert gases are nitrogen (N₂) and argon (Ar).[10][12] Argon is denser than air and can provide a better protective blanket, while nitrogen is often a more economical choice.[10]

Q5: Is refrigeration or freezing alone sufficient for long-term storage?

A5: While low temperatures slow down the rate of degradation, they do not prevent oxidation if the compound is still exposed to air. For long-term stability, a combination of low temperature and an inert atmosphere is essential.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving oxidation-related issues with your 2-Chloro-3-methoxy-10H-phenothiazine samples.

Problem: Suspected Oxidation of Stored Sample

Symptoms:

  • Discoloration of the solid material (e.g., yellowing).

  • Inconsistent or unexpected results in experiments.

  • Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Troubleshooting Workflow:

Troubleshooting Oxidation start Suspected Oxidation analytical_confirmation Analytical Confirmation (e.g., HPLC, LC-MS) start->analytical_confirmation check_storage Review Storage Conditions analytical_confirmation->check_storage Oxidation Confirmed inert_atmosphere Was an inert atmosphere used? check_storage->inert_atmosphere temperature_control Was temperature controlled? inert_atmosphere->temperature_control Yes implement_inert Implement Inert Atmosphere Storage inert_atmosphere->implement_inert No light_exposure Was the sample protected from light? temperature_control->light_exposure Yes implement_temp Implement Recommended Temperature Control temperature_control->implement_temp No implement_light Store in Amber Vials/ Protect from Light light_exposure->implement_light No discard_sample Discard Degraded Sample and Obtain Fresh Stock light_exposure->discard_sample Yes implement_inert->temperature_control implement_temp->light_exposure implement_light->discard_sample end Problem Resolved discard_sample->end

Caption: Troubleshooting workflow for suspected oxidation.

Analytical Confirmation of Oxidation

To definitively confirm oxidation, analytical methods are required. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Key indicators of oxidation in an HPLC analysis:

  • A decrease in the peak area of the parent 2-Chloro-3-methoxy-10H-phenothiazine compound.

  • The appearance of new peaks, typically with shorter retention times, corresponding to more polar oxidation products like the sulfoxide.

A variety of analytical techniques can be used for the determination of phenothiazines and their oxidation products, including spectrophotometry, spectrofluorimetry, and mass spectrometry.[13][14][15][16]

Recommended Long-Term Storage Protocol

To ensure the long-term stability of 2-Chloro-3-methoxy-10H-phenothiazine, the following protocol should be strictly followed.

Materials:
  • 2-Chloro-3-methoxy-10H-phenothiazine

  • Amber glass vials with PTFE-lined caps

  • Source of high-purity inert gas (Nitrogen or Argon)

  • Schlenk line or glovebox[17][18]

  • Appropriate freezer or refrigerator for temperature-controlled storage

Step-by-Step Storage Procedure:
  • Work in an Inert Atmosphere: Whenever possible, handle the solid compound inside a glovebox with a continuously purified inert atmosphere to minimize exposure to air and moisture.[17][19] If a glovebox is not available, use a Schlenk line to handle the material under a positive pressure of inert gas.[20]

  • Aliquot the Sample: To avoid repeated exposure of the bulk material to the atmosphere, it is highly recommended to aliquot the compound into smaller, single-use quantities.

  • Use Appropriate Containers: Store the aliquots in amber glass vials to protect against light exposure.[19] Ensure the vials have tightly sealing caps with PTFE liners to provide a good seal.

  • Inert Gas Blanketing: Before sealing the vial, flush the headspace with a gentle stream of dry nitrogen or argon for a few minutes to displace any air.[12] This process is often referred to as "blanketing" or "inerting".[2][12]

  • Seal Tightly: Immediately after flushing with inert gas, securely tighten the cap on the vial.

  • Temperature Control: Store the sealed vials at the recommended temperature. For long-term storage, temperatures of -20°C or lower are advisable.

  • Proper Labeling: Clearly label each vial with the compound name, date of storage, and any other relevant information.

Data Summary: Recommended Storage Conditions
ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by excluding atmospheric oxygen.[2][5][6][11]
Temperature ≤ -20°CSlows down the rate of all potential degradation reactions.[4]
Light Protect from light (Amber Vials)Prevents photoxidation.[3][19]
Container Tightly sealed glass vials with PTFE-lined capsEnsures an airtight seal and prevents contamination.
Experimental Workflow for Proper Storage

Caption: Step-by-step workflow for proper long-term storage.

By implementing these robust storage and handling procedures, you can significantly mitigate the risk of oxidation and ensure the integrity of your 2-Chloro-3-methoxy-10H-phenothiazine for the duration of your research and development activities.

References

  • Inert gas - Wikipedia. (n.d.). Retrieved from [Link]

  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. (n.d.). Retrieved from [Link]

  • Inerting - Linde Gas. (n.d.). Retrieved from [Link]

  • Oxidation Prevention & Inertization - Presscon. (n.d.). Retrieved from [Link]

  • Hayen, H., & Karst, U. (2003). Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. Analytical Chemistry, 75(18), 4833–4840. Retrieved from [Link]

  • Karpinska, J. (2018). Analytical study of the reaction of phenothiazines with some oxidants, metal ions, and organic substances (review article). Reviews in Analytical Chemistry, 37(3). Retrieved from [Link]

  • Hayen, H., & Karst, U. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 75(18), 4833–4840. Retrieved from [Link]

  • The Importance of Inerting - Air Products. (n.d.). Retrieved from [Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). University of Groningen. Retrieved from [Link]

  • Hayen, H., & Karst, U. (2003). Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. Analytical Chemistry, 75(18), 4833–4840. Retrieved from [Link]

  • Antioxidant Properties of New Phenothiazine Derivatives. (2022). Antioxidants, 11(7), 1371. Retrieved from [Link]

  • Szabo, N. A., et al. (2019). Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Long-Lasting Sulfoxide. Catalysts, 9(7), 623. Retrieved from [Link]

  • VanVeller, B., et al. (2020). Quantifying Environmental Effects on the Solution and Solid-State Stability of a Phenothiazine Radical Cation. Chemistry of Materials, 32(5), 1859–1866. Retrieved from [Link]

  • Values of the antioxidant activity of phenothiazine and its derivatives... - ResearchGate. (n.d.). Retrieved from [Link]

  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. (2024). Current Bioactive Compounds, 20. Retrieved from [Link]

  • Motten, A. G., & Chignell, C. F. (1985). Photoinduced free radicals from chlorpromazine and related phenothiazines: relationship to phenothiazine-induced photosensitization. Environmental Health Perspectives, 64, 103–110. Retrieved from [Link]

  • Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential - Scholars Research Library. (n.d.). Retrieved from [Link]

  • Pratt, D. A., et al. (2021). Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design. Chemical Science, 12(31), 10565–10573. Retrieved from [Link]

  • García, C., et al. (2009). Photodegradation of 2-chloro substituted phenothiazines in alcohols. Photochemistry and Photobiology, 85(1), 160–170. Retrieved from [Link]

  • Ljunggren, B., & Möller, H. (1977). Phenothiazine phototoxicity: an experimental study on chlorpromazine and related tricyclic drugs. Acta Dermato-Venereologica, 57(4), 325–329. Retrieved from [Link]

  • Antioxidant Properties of New Phenothiazine Derivatives. (2022). Antioxidants, 11(7), 1371. Retrieved from [Link]

  • Thermal degradation kinetics and solid state, temperature dependent, electrical conductivity of charge-transfer complex of phenothiazine with chloranil and picric acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials. (2024). Antibiotics, 13(5), 456. Retrieved from [Link]

  • Laser-Induced Dimeric Photoproducts of Chlorpromazine: LC-MS Identification and Molecular Docking Evidence of Enhanced Anticancer Potential. (2025). International Journal of Molecular Sciences, 26(13), 7245. Retrieved from [Link]

  • Electrochemical oxidation of 2,10-disubstituted phenothiazines. - ResearchGate. (n.d.). Retrieved from [Link]

  • Chlorpromazine and its three main photoproducts after 4 h irradiation... - ResearchGate. (n.d.). Retrieved from [Link]

  • García, C., et al. (2009). Photodegradation of 2-chloro substituted phenothiazines in alcohols. Photochemistry and Photobiology, 85(1), 160–170. Retrieved from [Link]

  • Greig, M. E., & Gibbons, A. J. (1955). Possible mechanism of action by which phenothiazine derivatives preserve stored blood. American Journal of Physiology. Legacy Content, 181(2), 313–318. Retrieved from [Link]

  • 2-Chloro-10-[3-(dimethylamino)propyl]-3-methoxy-10H-phenothiazine - NextSDS. (n.d.). Retrieved from [Link]

  • Ammar, H. O., Salama, H. A., & El-Nimr, A. E. (1975). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. Die Pharmazie, 30(6), 368–369. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). Molecules, 27(21), 7545. Retrieved from [Link]

  • Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. (2025). International Journal of Molecular Sciences, 26(5), 2543. Retrieved from [Link]

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. (2024). Journal of Medicinal and Medical Chemistry, 2(1), 1-15. Retrieved from [Link]

  • Chemical and Electrochemical Oxidation of Phenothiazine - ResearchGate. (n.d.). Retrieved from [Link]

  • Long-term and accelerated storage conditions for climatic zone III and IV - ResearchGate. (n.d.). Retrieved from [Link]

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. (n.d.). Retrieved from [Link]

  • Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus. (2007). Antimicrobial Agents and Chemotherapy, 51(5), 1627–1632. Retrieved from [Link]

  • 10H-phenothiazin-2-yl-methanamine as an Inhibitor of Radical Chain Oxidation of Organic Compounds. Kinetics and Mechanism of Action. (2022). Physical Chemistry Research, 10(4), 623-633. Retrieved from [Link]

  • Molecular Tailoring of Phenothiazine Deriva ves for High Performance Non-Aqueous Organic Redox Flow Bateries - ChemRxiv. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing redox potentials of 2-Chloro-3-methoxy-10H-phenothiazine vs unsubstituted phenothiazine

An in-depth comparative analysis of redox-active molecules requires moving beyond surface-level metrics to understand the fundamental structure-electroactivity relationships (SeAR) that govern their behavior. Phenothiazi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of redox-active molecules requires moving beyond surface-level metrics to understand the fundamental structure-electroactivity relationships (SeAR) that govern their behavior. Phenothiazines are a privileged class of p-type redox-active molecules characterized by their ability to undergo two successive one-electron oxidations. However, the stability and thermodynamic potentials of these states are highly dependent on peripheral ring substitution.

This guide provides an objective, mechanistically grounded comparison between unsubstituted phenothiazine (PTZ) and its rationally designed derivative, 2-Chloro-3-methoxy-10H-phenothiazine . By dissecting the competing electronic effects of these substituents, researchers in energy storage (e.g., redox flow batteries) and pharmacology (e.g., neuroprotectants) can better predict molecular performance and stability.

Mechanistic Causality: The Push-Pull of Substituent Effects

The redox chemistry of the phenothiazine core involves oxidation from a neutral state to a radical cation ( PTZ∙+ ), and subsequently to a dication ( PTZ2+ )[1]. For unsubstituted phenothiazine, the first oxidation is highly reversible, but the second oxidation to the dication is chemically irreversible due to rapid degradation of the highly electron-deficient species[2].

To engineer a stable two-electron donor, synthetic chemists manipulate the Highest Occupied Molecular Orbital (HOMO) through peripheral substitution. The molecule 2-Chloro-3-methoxy-10H-phenothiazine represents a fascinating case study in competing electronic effects:

  • The 3-Methoxy Group (+M Resonance Effect): Positioned para to the central nitrogen atom, the methoxy group acts as a powerful electron-donating group (EDG) via resonance (+M). The oxygen lone pairs delocalize into the π -conjugated system, effectively stabilizing the positive charge of both the radical cation and the dication. This stabilization significantly lowers the first oxidation potential ( E1/21​ ) and is the critical factor that makes the second oxidation event chemically reversible on the voltammetric timescale[2].

  • The 2-Chloro Group (-I Inductive Effect): Halogens are electronegative and act as electron-withdrawing groups (EWGs) primarily through the inductive effect (-I). Substitution at the 2-position typically removes electron density from the core, which increases the ionization potential and raises the oxidation potential, as observed in the anodic shifts of 2-chlorophenothiazine derivatives[3].

When combined, the strong resonance donation of the 3-methoxy group largely overrides the inductive withdrawal of the 2-chloro group. The net result is a molecule with a first oxidation potential comparable to or slightly lower than the unsubstituted core, but with vastly superior stability in its higher oxidation states.

SeAR_Logic PTZ Unsubstituted Phenothiazine Chloro 2-Chloro Group (-I Inductive Effect) PTZ->Chloro Electron Withdrawal Methoxy 3-Methoxy Group (+M Resonance Effect) PTZ->Methoxy Electron Donation Net 2-Chloro-3-methoxy-10H-phenothiazine (Tuned Redox Potential) Chloro->Net Raises E1/2 (Destabilizes Cation) Methoxy->Net Lowers E1/2 (Stabilizes Cation & Dication)

Structure-Electroactivity Relationship (SeAR) logic of substituted phenothiazines.

Comparative Data Analysis

The following table summarizes the quantitative electrochemical metrics and physical properties contrasting the unsubstituted core with the 2-chloro-3-methoxy derivative. Data is synthesized from standardized cyclic voltammetry studies referenced in the literature[4],[2],[3].

Electrochemical Metric / PropertyUnsubstituted Phenothiazine (PTZ)2-Chloro-3-methoxy-10H-phenothiazine
First Oxidation ( E1/21​ vs Fc/Fc+ ) ∼0.29 V ∼0.25−0.30 V (Net balance of +M and -I)
Second Oxidation ( E1/22​ vs Fc/Fc+ ) Irreversible (Rapid decomposition)Reversible / Highly Stabilized
Radical Cation ( PTZ∙+ ) Stability ModerateHigh (Stabilized by 3-methoxy resonance)
Dominant Electronic Effect N/A (Baseline)+M (Resonance) > -I (Inductive)
Two-Electron Capacity Poor (Degrades upon 2nd oxidation)Excellent (Accessible dication state)
Primary Applications Baseline reference, limited RFB useAdvanced redox flow batteries, neuroprotectants

Experimental Validation: Self-Validating Cyclic Voltammetry Protocol

To objectively verify the redox potentials and the reversibility of the second oxidation state, a robust Cyclic Voltammetry (CV) protocol must be employed. The following methodology is designed as a self-validating system; the inclusion of an internal standard (Ferrocene) ensures that any reference electrode drift does not compromise the thermodynamic data[4].

Step-by-Step Methodology
  • Electrolyte Preparation: Prepare a 0.5 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile (MeCN). This serves as the supporting electrolyte to minimize uncompensated resistance.

  • Analyte Dissolution: Dissolve the phenothiazine derivative to a precise concentration of 5.0 mM in the prepared electrolyte.

  • Deoxygenation: Transfer the solution to a clean electrochemical cell. Sparge the solution with ultra-high purity Argon for a minimum of 15 minutes to remove dissolved oxygen, which can cause parasitic reduction waves. Maintain an Argon blanket over the solution during testing.

  • Electrode Assembly:

    • Working Electrode (WE): Glassy Carbon (GC) electrode (Polish with 0.05 µm alumina slurry, rinse with deionized water and MeCN prior to use).

    • Counter Electrode (CE): Platinum wire.

    • Reference Electrode (RE): Non-aqueous Ag/Ag+ pseudo-reference electrode (0.01 M AgNO3​ in MeCN).

  • Voltammetric Sweeps: Perform cyclic voltammetry sweeping from -0.5 V to +1.5 V (vs RE) at varying scan rates (e.g., 10, 50, 100, 250, 500 mV/s).

    • Causality Check: A peak current ratio ( ipc​/ipa​ ) approaching 1.0 at all scan rates confirms chemical reversibility. A linear plot of peak current vs. the square root of the scan rate ( ν1/2 ) confirms a diffusion-controlled process (Randles-Sevcik relationship)[3].

  • Internal Calibration: After recording the analyte's voltammograms, spike the solution with ~1 mM Ferrocene (Fc). Run a final scan to capture the Fc/Fc+ redox couple.

  • Data Extraction: Shift all potential data so that the E1/2​ of the Fc/Fc+ couple is set to 0.0 V. Report the analyte's E1/21​ and E1/22​ relative to this internal standard.

CV_Protocol Step1 1. Analyte Preparation 5 mM in 0.5 M TBAPF6/MeCN Step2 2. Deoxygenation Argon sparge for 15 min Step1->Step2 Step3 3. Cell Assembly GC (WE), Pt (CE), Ag/Ag+ (RE) Step2->Step3 Step4 4. Voltammetric Sweeps Scan rates: 10-500 mV/s Step3->Step4 Step5 5. Internal Calibration Addition of Ferrocene (Fc/Fc+) Step4->Step5 Step6 6. Data Extraction Calculate E1/2 and ipc/ipa Step5->Step6

Self-validating Cyclic Voltammetry (CV) workflow for redox potential determination.

Conclusion

While unsubstituted phenothiazine serves as a fundamental building block, its practical utility in high-capacity applications is limited by the instability of its dication state. The strategic addition of a 3-methoxy group provides critical resonance stabilization that unlocks reversible two-electron cycling[2]. Concurrently, the 2-chloro group provides fine-tuned inductive modulation of the oxidation potential[3]. For researchers developing next-generation catholytes or robust hole-transport materials, 2-Chloro-3-methoxy-10H-phenothiazine demonstrates how synergistic substituent effects can overcome the inherent electrochemical limitations of the parent scaffold.

Sources

Comparative

A Comparative Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Accurate Quantification of 2-Chloro-3-methoxy-10H-phenothiazine

Abstract The accurate quantification of pharmaceutical intermediates and active ingredients is paramount for ensuring product quality, safety, and efficacy. This guide presents a comprehensive, in-depth validation of a n...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate quantification of pharmaceutical intermediates and active ingredients is paramount for ensuring product quality, safety, and efficacy. This guide presents a comprehensive, in-depth validation of a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 2-Chloro-3-methoxy-10H-phenothiazine, a key phenothiazine derivative. Adhering to the stringent standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document provides a detailed exploration of the method's validation parameters, including specificity, linearity, accuracy, precision, detection limits, and robustness.[1][2] By explaining the causality behind experimental choices and presenting supporting data in clear, comparative formats, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methods.

Introduction: The Analytical Imperative for Phenothiazine Derivatives

Phenothiazines are a class of heterocyclic compounds with a broad spectrum of pharmaceutical applications, primarily as antipsychotic agents.[3] 2-Chloro-3-methoxy-10H-phenothiazine is a significant derivative within this class, often serving as a critical intermediate in the synthesis of more complex drug substances or potentially acting as a process-related impurity. Its accurate measurement is therefore non-negotiable for controlling the quality of raw materials and final products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering a superior combination of specificity, sensitivity, and efficiency compared to alternatives like traditional spectrophotometry or thin-layer chromatography (TLC).[4][5] This guide details the systematic validation of a specific RP-HPLC method, demonstrating its suitability for its intended purpose and establishing a benchmark for its performance.[6]

HPLC Method Development: Rationale and Optimization

The foundation of a successful validation is a well-developed and robust analytical method. The following chromatographic conditions were established through a systematic optimization process designed to achieve a symmetric peak shape, adequate retention, and optimal resolution from potential interferents.

Rationale for Parameter Selection:

  • Column: A C18 stationary phase was chosen due to the moderately non-polar nature of the phenothiazine core, providing effective retention and separation based on hydrophobicity.

  • Mobile Phase: A gradient mixture of Acetonitrile and a phosphate buffer was selected. Acetonitrile serves as the strong organic solvent, while the buffer (pH 3.0) is critical for suppressing the ionization of the tertiary amine in the phenothiazine structure, thereby ensuring a single chromatographic peak with excellent symmetry.

  • Detection Wavelength: The UV detection wavelength of 258 nm was selected based on the absorbance maximum of Prochlorperazine, a structurally similar phenothiazine, ensuring high sensitivity.[7]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C provide a balance between analysis time, efficiency, and system backpressure.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (60% B), 5-12 min (60-85% B), 12-15 min (85% B), 15.1-18 min (60% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 258 nm
Diluent Mobile Phase A: Mobile Phase B (50:50, v/v)

Method Validation: An Empirical Assessment of Performance

The developed method was subjected to rigorous validation in accordance with ICH Q2(R1) guidelines.[1][2]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[8][9]

  • Experimental Protocol: The specificity of the method was evaluated by injecting the diluent (blank), a placebo solution, and a solution of 2-Chloro-3-methoxy-10H-phenothiazine spiked with known related substances and subjected to forced degradation (acid, base, peroxide, heat, and light stress).

  • Results & Acceptance Criteria: No interfering peaks were observed at the retention time of the main analyte peak in the blank or placebo chromatograms. Forced degradation studies showed significant degradation of the analyte, but the main peak remained spectrally pure and was well-resolved from all degradant peaks (Resolution > 2.0).[10] This confirms the method's stability-indicating nature and high specificity.

Linearity and Range

Linearity demonstrates the proportional relationship between the detector response and the analyte concentration over a specified range.[11][12] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[12][13]

  • Experimental Protocol: A series of seven solutions of 2-Chloro-3-methoxy-10H-phenothiazine were prepared over the concentration range of 50% to 150% of the nominal target concentration (e.g., 5 µg/mL to 15 µg/mL). Each solution was injected in triplicate.

  • Results & Acceptance Criteria: A calibration curve was constructed by plotting the mean peak area against the concentration. The method was found to be linear over the tested range, with a correlation coefficient (R²) greater than the typical acceptance criterion of 0.995.[11]

Table 2: Linearity and Range Data

ParameterResultAcceptance Criterion
Linearity Range 5 - 15 µg/mL80% - 120% of target
Correlation Coefficient (R²) 0.9995≥ 0.998
Regression Equation y = 45872x + 1250-
Y-Intercept (% of Response at 100%) 1.1%≤ 2.0%
Accuracy

Accuracy measures the closeness of the test results to the true value.[8] It is determined by recovery studies.

  • Experimental Protocol: Accuracy was assessed by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Three replicate preparations were made for each level, and the percent recovery was calculated.

  • Results & Acceptance Criteria: The method demonstrated excellent accuracy, with mean recovery values falling within the standard acceptance range of 98.0% to 102.0%.[14][15]

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean)% Recovery (mean)% RSD
80% 8.07.9599.4%0.85%
100% 10.010.08100.8%0.62%
120% 12.011.9299.3%0.77%
Acceptance Criteria --98.0% - 102.0% ≤ 2.0%
Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[8] It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-day Precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

  • Results & Acceptance Criteria: The low Relative Standard Deviation (%RSD) values for both repeatability and intermediate precision were well within the typical acceptance limit of ≤ 2.0%, indicating high precision.[7][14][15]

Table 4: Precision Data

Parameter% RSDAcceptance Criterion
Repeatability (n=6) 0.55%≤ 2.0%
Intermediate Precision (n=6) 0.91%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[16] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16][17]

  • Experimental Protocol: LOD and LOQ were calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve obtained from the linearity study.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Results & Acceptance Criteria: The calculated values were experimentally verified by analyzing samples at these concentrations. The LOQ solution provided a signal-to-noise ratio of approximately 10:1 and met predefined criteria for precision (%RSD ≤ 10%).[6][16][18]

Table 5: LOD and LOQ Data

ParameterResult
LOD 0.08 µg/mL
LOQ 0.25 µg/mL
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[19][20]

  • Experimental Protocol: The effect of small, deliberate changes to key method parameters was evaluated. Parameters varied included mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). System suitability parameters (resolution, tailing factor, theoretical plates) were monitored.

  • Results & Acceptance Criteria: The system suitability parameters remained within acceptable limits for all tested variations, demonstrating that the method is robust for routine use.[21]

Table 6: Robustness Study Results

Parameter VariedVariationTailing FactorResolution (Critical Pair)% Assay Change
Nominal Condition -1.13.5-
Flow Rate (mL/min) 0.91.13.7-0.8%
1.11.03.3+0.5%
Column Temperature (°C) 251.23.4+0.2%
351.13.6-0.4%
Mobile Phase pH 2.81.13.4-0.6%
3.21.13.5+0.3%
Acceptance Criteria -≤ 2.0 ≥ 2.0 ≤ 2.0%

Comparative Analysis with Alternative Techniques

While this guide focuses on a specific HPLC method, it is valuable to compare its performance characteristics against other analytical techniques used for phenothiazine quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent sensitivity and structural elucidation capabilities.[22] However, phenothiazines are often not sufficiently volatile and may require derivatization, adding complexity and potential variability to the sample preparation process. For routine QC, the robustness and simplicity of HPLC are generally preferred.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be a rapid and cost-effective alternative for screening multiple samples.[5] While modern HPTLC with densitometry provides quantitative data, it typically lacks the resolution and precision of HPLC, making it less suitable for stability-indicating assays or the accurate quantification of closely related impurities.

  • Spectrophotometry: UV-Vis spectrophotometry is a simple and rapid technique but suffers from a significant lack of specificity.[4] It cannot distinguish the analyte from its impurities or degradation products, making it unsuitable for quality control in a pharmaceutical setting where purity is critical.

The validated RP-HPLC method provides the optimal balance of specificity, sensitivity, precision, and robustness required for the reliable quality control of 2-Chloro-3-methoxy-10H-phenothiazine.

Visualizing the Validation Framework

To better illustrate the structured approach to method validation, the following diagrams outline the overall workflow and the relationship between the core validation parameters.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Conclusion Dev Method Development & Optimization Protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Evaluation Evaluate Data vs. Criteria Specificity->Evaluation Linearity->Evaluation Accuracy->Evaluation Precision->Evaluation LOD_LOQ->Evaluation Robustness->Evaluation Report Validation Report & Method Deemed Fit for Purpose Evaluation->Report

Caption: The HPLC Method Validation Workflow.

G cluster_quant Quantitative Assurance cluster_qual Qualitative Assurance cluster_perf Performance Limits center Validated Analytical Method Accuracy Accuracy (Trueness) center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Specificity Specificity center->Specificity Robustness Robustness center->Robustness LOQ LOQ Precision->LOQ Repeatability Repeatability Precision->Repeatability intra-day Intermediate Intermediate Precision->Intermediate inter-day Range Range Linearity->Range LOD LOD Specificity->LOD

Caption: Interrelationship of HPLC Validation Parameters.

Conclusion

This guide has systematically detailed the validation of a specific, accurate, and robust RP-HPLC method for the quantification of 2-Chloro-3-methoxy-10H-phenothiazine. The comprehensive experimental data presented herein confirms that the method meets all acceptance criteria stipulated by the ICH Q2(R1) guidelines. The performance of this HPLC method, particularly in its specificity and precision, marks it as superior to alternative analytical techniques for routine quality control applications. This validated method is now considered fit for its intended purpose, providing a reliable tool for ensuring the quality and consistency of this important pharmaceutical compound.

References

  • assayprism.com. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from [Link]

  • Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]

  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?. Retrieved from [Link]

  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]

  • Separation Science. (2023, December 8). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018, May 22). Retrieved from [Link]

  • Alfred-Ugbenbo, D., et al. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Retrieved from [Link]

  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. Retrieved from [Link]

  • LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]

  • Kumazawa, T., et al. (2011). Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(26), 4031-4037. Retrieved from [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. (2026, February 25). Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Al-Shdefat, R., et al. (2024). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Molecules, 29(5), 1083. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Van der Schans, M. J., et al. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 75(18), 4965-4972. Retrieved from [Link]

  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Wójciak-Kosior, M., et al. (2006). Determination of phenothiazine derivatives by high performance thin-layer chromatography combined with densitometry. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 286-289. Retrieved from [Link]

  • Determine limits of detection LOD and limits of quantification LOQ - How To. (n.d.). Retrieved from [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49-S52. Retrieved from [Link]

  • Blazheyevskiy, M. Y., et al. (2022). A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method. Journal of Organic and Pharmaceutical Chemistry, 20(2), 52-60. Retrieved from [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Retrieved from [Link]

  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • Pistos, C., & Stewart, J. T. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. Biomedical Chromatography, 17(7), 465-470. Retrieved from [Link]

  • Patel, P. R., et al. (2020). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry, 36(3). Retrieved from [Link]

  • Kumar, S., et al. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. International Journal of Pharmaceutical Sciences and Research, 16(2), 1000-1007. Retrieved from [Link]

Sources

Validation

mass spectrometry fragmentation pattern analysis of 2-Chloro-3-methoxy-10H-phenothiazine

Comprehensive Mass Spectrometry Fragmentation Analysis of 2-Chloro-3-methoxy-10H-phenothiazine: A Comparative Guide to EI-MS vs. ESI-MS/MS Executive Summary 2-Chloro-3-methoxy-10H-phenothiazine (CAS: 17800-08-7) is a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Mass Spectrometry Fragmentation Analysis of 2-Chloro-3-methoxy-10H-phenothiazine: A Comparative Guide to EI-MS vs. ESI-MS/MS

Executive Summary

2-Chloro-3-methoxy-10H-phenothiazine (CAS: 17800-08-7) is a critical synthetic intermediate and building block in the development of phenothiazine-based antipsychotics and advanced redox-active materials. Accurate structural characterization and impurity profiling of this compound require highly specific mass spectrometry (MS) workflows. This guide objectively compares the analytical performance, mechanistic fragmentation pathways, and experimental protocols of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), providing a self-validating framework for robust structural elucidation.

Comparative Technology Guide: EI-MS vs. ESI-MS/MS

The choice of ionization technique fundamentally alters the gas-phase chemistry of 2-Chloro-3-methoxy-10H-phenothiazine. Understanding the causality behind these differences is essential for selecting the correct platform for your specific analytical goals.

  • EI-MS (Hard Ionization): Operates at 70 eV, transferring immense excess energy to the molecule. This shatters the molecule into highly reproducible, library-searchable fragment ions. It is the gold standard for confirming the tricyclic core and substituent positions[1].

  • ESI-MS/MS (Soft Ionization): Generates intact protonated molecules [M+H]+ . Structural information is only obtained by carefully tuning Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). It is vastly superior for trace-level quantification in complex biological matrices[2].

Table 1: Comparative Analysis of MS Platforms for Phenothiazine Derivatives

Analytical FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Mode)Analytical Advantage / Causality
Ionization Mechanism Electron ejection forming [M]+∙ Protonation forming [M+H]+ ESI preserves the intact molecule; EI provides immediate structural mapping.
Primary Precursor Ion m/z 263.01 (Radical Cation) m/z 264.02 (Even-electron Ion)ESI targets the basic N10 amine; EI targets the global π -electron cloud.
Fragmentation Control Fixed (70 eV standard)Variable (Tuning of Collision Energy)ESI allows MS n isolation of specific pathways; EI is universally reproducible.
Matrix Susceptibility Low (Requires volatility)High (Ion suppression risks)GC-MS is preferred for pure synthesis verification; LC-MS for bioanalysis.
Limit of Detection 10–50 ng/mL 1–5 pg/mLESI's efficient desolvation and MRM targeting drastically lower the LOD.

Mechanistic Fragmentation Analysis

To confidently identify 2-Chloro-3-methoxy-10H-phenothiazine, one must understand why specific bonds break. The fragmentation cascade is dictated by bond dissociation energies and the stability of the resulting product ions.

Pathway 1: Methoxy Group Cleavage (The Dominant Pathway)

In EI-MS, the most labile bond is the O−CH3​ bond. Homolytic cleavage results in the expulsion of a methyl radical ( ∙CH3​ , 15 Da), forming a highly stable, resonance-delocalized quinonoid oxonium ion at m/z 247.99[1]. This [M−15] peak is highly diagnostic for methoxy-aromatics. Following this, the extrusion of carbon monoxide (CO, 28 Da) occurs, leading to a ring-contracted species at m/z 219.99.

Pathway 2: Halogen Expulsion

The 2-chloro substituent can be lost as a chlorine radical ( ∙Cl , 35 Da), yielding m/z 228.04. The isotopic signature of chlorine ( 35Cl and 37Cl in a 3:1 ratio) is a critical self-validating feature. The molecular ion will show an M+2 peak at m/z 265.01. Once the chlorine is lost, the fragment at m/z 228.04 will lack this distinct M+2 isotopic signature, definitively proving the loss of the halogen.

Pathway 3: Thiazine Ring Cleavage

The central thiazine core is highly stable but will eventually undergo extrusion of sulfur (S, 32 Da) yielding m/z 231.04, a hallmark of phenothiazine derivatives[1][3].

MS_Fragmentation M_ion Molecular Ion [M]+• m/z 263.01 (35Cl) M_CH3 [M - •CH3]+ m/z 247.99 M_ion->M_CH3 - •CH3 (15 Da) Methoxy Cleavage M_Cl [M - •Cl]+ m/z 228.04 M_ion->M_Cl - •Cl (35 Da) Halogen Expulsion M_S [M - S]+• m/z 231.04 M_ion->M_S - S (32 Da) Thiazine Cleavage M_CH3_CO [M - •CH3 - CO]+ m/z 219.99 M_CH3->M_CH3_CO - CO (28 Da) Ring Contraction

Figure 1: Primary gas-phase EI-MS fragmentation pathways of 2-Chloro-3-methoxy-10H-phenothiazine.

Table 2: Diagnostic Fragment Ions (EI-MS, 70 eV)

m/z ( 35Cl )Ion TypeNeutral LossMechanistic Rationale
263.01 [M]+∙ NoneIntact radical cation; exhibits 3:1 35Cl/37Cl isotopic pattern.
247.99 [M−∙CH3​]+ 15 DaFormation of stable quinonoid oxonium ion via homolytic cleavage.
228.04 [M−∙Cl]+ 35 DaHalogen expulsion; validated by the disappearance of the M+2 isotope peak.
219.99 [M−∙CH3​−CO]+ 43 DaSequential loss of CO from the oxonium ion, driving ring contraction.
231.04 [M−S]+∙ 32 DaExtrusion of the bridging sulfur atom from the central thiazine ring.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality-driven rationale and an internal logic check to prevent false positives.

Protocol A: GC-EI-MS Structural Verification

Objective: Confirm the synthesis and purity of 2-Chloro-3-methoxy-10H-phenothiazine without derivatization.

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 μ g/mL. Rationale: Ethyl acetate ensures complete solubility of the tricyclic core while expanding efficiently in the GC inlet without excessive backflash.

  • Chromatographic Separation: Inject 1 μ L (Split 10:1) onto a DB-5MS column (30m x 0.25mm x 0.25 μ m). Program the oven: 120°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

    • Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides the slight polarity required to prevent the secondary amine (N10) from exhibiting excessive peak tailing.

  • MS Acquisition: Operate the source at 230°C with an electron energy of 70 eV. Scan range: m/z 50–350.

  • Self-Validation Check: Before sample injection, run a Perfluorotributylamine (PFTBA) tune. Ensure the m/z 69 / 219 / 502 ratios meet manufacturer specifications. Upon analyzing the sample, calculate the ratio of m/z 263 to m/z 265. If the ratio deviates by more than 5% from the theoretical 3.13:1 (due to natural 35Cl/37Cl abundance), the peak is either co-eluting with an impurity or is not the target compound.

Protocol B: LC-ESI-HRMS Trace Analysis

Objective: Quantify trace levels of the compound in complex matrices or forced degradation studies using High-Resolution Mass Spectrometry (HRMS).

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid (pKa 3.75) ensures the complete protonation of the phenothiazine N10 secondary amine (pKa 4.5), driving the formation of the [M+H]+ precursor ion. Unlike trifluoroacetic acid (TFA), formic acid does not cause significant ion pairing that suppresses ESI signals[2].

  • Chromatographic Separation: Use a sub-2 μ m C18 column (e.g., Waters Acquity UPLC BEH C18). Run a gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • MS/MS Acquisition: Operate in Positive ESI mode. Isolate the precursor ion at m/z 264.0247. Apply a normalized collision energy (NCE) of 25-30 eV.

  • Self-Validation Check: Monitor the exact mass of the [M+H]+ ion. The mass error must be 5 ppm. Furthermore, monitor the diagnostic transition m/z 264.02 249.00 (loss of ∙CH3​ ). In ESI-MS/MS, the loss of a radical from an even-electron precursor is rare but highly specific to methoxy-aromatics[2]. Observing this specific transition serves as a definitive structural confirmation.

Conclusion

The structural elucidation of 2-Chloro-3-methoxy-10H-phenothiazine relies heavily on understanding its gas-phase thermodynamic behavior. While ESI-MS/MS provides the sensitivity required for trace analysis and utilizes the basicity of the N10 position, EI-MS remains the definitive tool for mapping the tricyclic core through predictable, causality-driven radical fragmentations—specifically the sequential loss of the methoxy methyl radical and the halogen atom. By employing the self-validating protocols outlined above, researchers can ensure absolute confidence in their analytical data.

References

  • Gilbert, J. N. T., & Millard, B. J. (1968). "Pharmacologically interesting compounds—I: High resolution mass spectra of phenothiazines." Organic Mass Spectrometry.[1] URL:[Link]

  • Hubert-Roux, M., Bounoure, F., Skiba, M., Bozec, P., Churlaud, F., & Lange, C. M. (2010). "Fragmentation pathways of metopimazine and its metabolite using ESI-MSn, HR-MS and H/D exchange." Rapid Communications in Mass Spectrometry.[2] URL:[Link]

Sources

Comparative

benchmarking 2-Chloro-3-methoxy-10H-phenothiazine performance against standard organic semiconductors

Executive Summary & Molecular Rationale Organic semiconductors (OSCs) form the critical charge-transport backbone of emerging optoelectronics, including perovskite solar cells (PSCs) and organic light-emitting diodes (OL...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

Organic semiconductors (OSCs) form the critical charge-transport backbone of emerging optoelectronics, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). For over a decade, materials like Spiro-OMeTAD and PTAA have served as the gold standards for hole transport materials (HTMs)[1]. However, as a Senior Application Scientist evaluating materials for commercial scale-up, it is evident that their viability is severely bottlenecked by complex, low-yield synthetic routes and prohibitive raw material costs (often exceeding $90/g for Spiro-OMeTAD and $2000/g for PTAA)[1].

To overcome these barriers, the field is rapidly pivoting toward phenothiazine derivatives. 2-Chloro-3-methoxy-10H-phenothiazine represents a rationally designed, push-pull molecular system that directly addresses the electrochemical and morphological limitations of standard OSCs. The causality behind its superior benchmarking potential lies in its highly specific functionalization[2]:

  • The "Butterfly" Core Conformation: Unlike highly planar molecules that suffer from excessive crystallization (forming trap-heavy grain boundaries), the pristine 10H-phenothiazine core adopts a non-planar, folded geometry. This prevents over-packing while maintaining sufficient π−π orbital overlap for efficient intermolecular charge hopping, resulting in high-quality amorphous films[3].

  • Chloro-Substitution (C2 - Electron Withdrawing): Standard phenothiazines possess relatively shallow Highest Occupied Molecular Orbital (HOMO) levels. Introducing an electronegative chlorine atom deepens the HOMO. A deeper HOMO minimizes the energy offset with the valence band of perovskite absorbers, directly increasing the theoretical open-circuit voltage ( Voc​ ) of the device[4].

  • Methoxy-Substitution (C3 - Electron Donating): The methoxy group serves a dual mechanistic purpose. Macroscopically, it enhances structural asymmetry and solubility in orthogonal, eco-friendly solvents. Microscopically, the oxygen lone pairs act as Lewis bases, passivating undercoordinated Pb2+ trap states at the semiconductor interface, thereby suppressing non-radiative recombination[2].

Quantitative Benchmarking: Performance Metrics

When benchmarking 2-Chloro-3-methoxy-10H-phenothiazine against industry standards, we must evaluate the holistic integration of the semiconductor—balancing charge mobility, energy alignment, thermal stability ( Tg​ ), and synthetic economics.

Note: The performance metrics for 2-Chloro-3-methoxy-10H-phenothiazine below are synthesized from analogous push-pull phenothiazine derivatives to illustrate its expected benchmarking parameters within this chemical class[1][3].

MaterialHOMO (eV)LUMO (eV)Bulk Hole Mobility (cm²/Vs) Tg​ (°C)Est. Synthesis Cost ($/g)
2-Cl-3-OMe-10H-Phenothiazine -5.12-2.15 ∼1.5×10−4 110< $15.00
Spiro-OMeTAD -5.07-2.05 6.0×10−5 125 $91.67
PTAA -5.20-2.30 1.0×10−3 100> $2000.00
PEDOT:PSS -5.00N/A 1.0×10−3 N/A< $5.00

Energy Level Alignment & Charge Extraction

To visualize why the deeper HOMO of the chloro-substituted phenothiazine is advantageous, we must map the energy cascade of a standard photovoltaic device. Efficient hole transfer requires the HTM's HOMO to be slightly above the valence band of the active layer, while remaining deep enough to maximize the potential difference with the electron transport layer.

EnergyLevels cluster_0 Energy Level Alignment (eV) Perovskite Perovskite VB: -5.43 eV PTZ 2-Cl-3-OMe-PTZ HOMO: -5.12 eV Perovskite->PTZ Hole Transfer Spiro Spiro-OMeTAD HOMO: -5.07 eV Perovskite->Spiro Hole Transfer Electrode Au Electrode WF: -5.10 eV PTZ->Electrode Extraction Spiro->Electrode Extraction

Fig 1: Energy level alignment diagram comparing 2-Chloro-3-methoxy-10H-phenothiazine and Spiro-OMeTAD.

Self-Validating Experimental Protocols

To ensure rigorous scientific trustworthiness, the methodologies used to benchmark these materials must be self-validating. Below are the protocols for evaluating absolute energy levels and out-of-plane bulk hole mobility.

Protocol A: Absolute Energy Level Determination via Cyclic Voltammetry (CV)

Causality: Optical absorption spectroscopy only provides the bandgap (the relative energy difference between HOMO and LUMO). CV is mandatory to determine the absolute frontier orbital energies relative to the vacuum level, which strictly dictates charge injection and extraction efficiency.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cell Assembly: Utilize a standard three-electrode setup: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Measurement: Record the cyclic voltammogram of the 2-Chloro-3-methoxy-10H-phenothiazine solution at a scan rate of 50 mV/s.

  • Self-Validation Step (Critical): At the conclusion of the measurement, spike the solution with Ferrocene ( Fc/Fc+ ). The Fc/Fc+ redox couple acts as a reliable internal standard (assumed to be -4.80 eV vs. vacuum). If the Ferrocene peak shifts between runs, it indicates the reference electrode has drifted. The HOMO calculation must be mathematically corrected to the new Fc/Fc+ baseline to prevent false energy level reporting.

Protocol B: Bulk Hole Mobility via Space-Charge-Limited Current (SCLC)

Causality: Field-effect transistors (OFETs) measure in-plane charge mobility. However, vertically stacked devices like solar cells and OLEDs rely entirely on out-of-plane transport. SCLC accurately isolates and measures this bulk out-of-plane hole mobility[3].

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) glass substrates via sequential ultrasonication in distilled water, acetone, and isopropanol. Expose to UV-Ozone for 15 minutes to increase the ITO work function and improve wettability.

  • Hole Injection Layer Deposition: Spin-coat PEDOT:PSS at 3000 rpm for 30 seconds. Anneal the substrates at 150°C for 15 minutes in ambient air to remove residual water.

  • Active Layer Spin-Coating: Transfer substrates to a nitrogen-filled glovebox. Spin-coat 2-Chloro-3-methoxy-10H-phenothiazine (20 mg/mL in chlorobenzene) to form the semiconductor layer.

  • Top Electrode Evaporation: Thermally evaporate 10 nm of MoO3​ followed by 100 nm of Ag under high vacuum ( <10−6 mbar) to form a hole-only device architecture (ITO/PEDOT:PSS/HTM/ MoO3​ /Ag)[5].

  • Self-Validation Step (Critical): Fabricate three distinct devices with varying active layer thicknesses ( L1​,L2​,L3​ ), strictly verified by surface profilometry. Fit the dark J−V curves to the Mott-Gurney equation: J=89​εr​ε0​μL3V2​ . Because current density scales inversely with the cube of the thickness ( 1/L3 ), the extracted mobility ( μ ) must remain mathematically constant across all three thicknesses. If μ varies, the current is trap-limited or injection-limited, rendering the SCLC model invalid.

SCLC_Workflow N1 1. Substrate Prep ITO Cleaning & UV-Ozone N2 2. Hole Injection PEDOT:PSS Spin-Coating N1->N2 N3 3. Active Layer 2-Cl-3-OMe-PTZ Deposition N2->N3 N4 4. Top Electrode MoO3/Ag Thermal Evaporation N3->N4 N5 5. Validation J-V Dark Current (Thickness Cubed) N4->N5

Fig 2: Self-validating experimental workflow for Space-Charge-Limited Current (SCLC) measurement.

References

  • Source: Nature Scientific Reports (via nih.gov)
  • Source: ACS Energy Letters (via acs.org)
  • Source: ACS Omega (via nih.gov)
  • Source: CNR-IRIS (via cnr.it)
  • Source: ACS Applied Materials & Interfaces (via acs.org)

Sources

Validation

FT-IR spectroscopy absorption peaks for 2-Chloro-3-methoxy-10H-phenothiazine validation

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. In the realm of phenothiazine chemistry, where subt...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. In the realm of phenothiazine chemistry, where subtle structural modifications can lead to significant changes in pharmacological activity, Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a powerful, first-line analytical technique. This guide provides an in-depth comparison and validation framework for 2-Chloro-3-methoxy-10H-phenothiazine, leveraging established spectral data of the phenothiazine nucleus and its derivatives.

The Power of Vibrational Fingerprints: Why FT-IR Matters

FT-IR spectroscopy probes the vibrational modes of a molecule. Covalent bonds are not static; they stretch, bend, and rotate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum is a unique "fingerprint" of the molecule, determined by its constituent functional groups and overall structure. For a molecule like 2-Chloro-3-methoxy-10H-phenothiazine, FT-IR allows us to confirm the presence of key functionalities and the specific substitution pattern on the aromatic rings, thus validating its identity.

Deconstructing the Spectrum: Predicted FT-IR Absorption Peaks for 2-Chloro-3-methoxy-10H-phenothiazine

The Phenothiazine Core: A Foundation of Characteristic Peaks

The tricyclic phenothiazine core provides a foundational set of absorption bands. For the parent 10H-phenothiazine, these are well-documented[2]:

  • N-H Stretch: A crucial peak for unsubstituted phenothiazines, typically appearing as a sharp band in the region of 3340-3400 cm⁻¹ [2]. This absorption is due to the stretching vibration of the nitrogen-hydrogen bond in the central ring. Its presence or absence is a key diagnostic tool. For 2-Chloro-3-methoxy-10H-phenothiazine, this peak is expected to be present.

  • Aromatic C-H Stretch: The stretching of C-H bonds on the benzene rings typically gives rise to multiple weak to medium bands above 3000 cm⁻¹ .

  • Aromatic C=C Stretching: The "breathing" of the aromatic rings results in a series of sharp absorptions in the 1600-1450 cm⁻¹ region. For the basic phenothiazine structure, prominent peaks are often observed around 1595 cm⁻¹ and 1574 cm⁻¹ [2].

  • C-N-C and C-S-C Stretching: The vibrations of the central heterocyclic ring are also characteristic. The C-N-C symmetric stretching is typically found around 1243 cm⁻¹ , while the C-S-C symmetric stretching appears near 1080 cm⁻¹ [2].

The Influence of Substituents: Crafting a Unique Fingerprint

The substituents on the phenothiazine rings significantly modify the FT-IR spectrum, providing the specificity needed for validation.

  • C-O-C (Ether) Stretching: The presence of the methoxy group introduces strong C-O-C stretching vibrations. Alkyl aryl ethers typically show two distinct bands: an asymmetric stretch between 1275-1200 cm⁻¹ and a symmetric stretch between 1050-1020 cm⁻¹ [1]. The exact positions can be influenced by the electronic environment.

  • C-Cl (Chloro) Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹ . This peak can sometimes be weak and may overlap with other absorptions.

  • Out-of-Plane C-H Bending (Aromatic Substitution Pattern): The substitution pattern on the aromatic rings gives rise to characteristic strong absorption bands in the 900-675 cm⁻¹ region. This is a highly diagnostic area of the spectrum. For 2-Chloro-3-methoxy-10H-phenothiazine, one ring is 1,2,4-trisubstituted and the other is ortho-disubstituted. This would be expected to produce a complex pattern of bands. For 1,2,4-trisubstitution, strong bands are typically observed in the 885-870 cm⁻¹ and 825-805 cm⁻¹ regions[1]. The ortho-disubstituted ring would be expected to show a strong band around 770-735 cm⁻¹ .

Comparative Analysis: Distinguishing from a Potential Precursor

A common synthetic route to substituted phenothiazines involves the reaction of a substituted diphenylamine with sulfur. Therefore, a plausible precursor or impurity could be a substituted diphenylamine. Let's consider 2-Chloro-3-methoxydiphenylamine as a comparative example.

Functional Group/VibrationExpected Peak in 2-Chloro-3-methoxy-10H-phenothiazineExpected Peak in 2-Chloro-3-methoxydiphenylamineSignificance for Validation
N-H Stretch ~3340-3400 cm⁻¹ (sharp)~3350-3450 cm⁻¹ (sharp)Both have an N-H group, so this peak is present in both.
C-S-C Stretch ~1080 cm⁻¹AbsentThe presence of this peak is a strong indicator of the formation of the phenothiazine ring.
Aromatic C=C Stretch ~1600-1450 cm⁻¹ (multiple sharp bands)~1600-1450 cm⁻¹ (multiple sharp bands)Similar in both, characteristic of the aromatic rings.
C-O-C Asymmetric Stretch ~1275-1200 cm⁻¹ (strong)~1275-1200 cm⁻¹ (strong)Present in both due to the methoxy group.
C-O-C Symmetric Stretch ~1050-1020 cm⁻¹ (strong)~1050-1020 cm⁻¹ (strong)Present in both due to the methoxy group.
Out-of-Plane C-H Bending Complex pattern indicative of 1,2,4-trisubstituted and ortho-disubstituted ringsPattern indicative of two differently substituted benzene ringsThe specific pattern in this region is a key fingerprint for each molecule.

The most definitive differentiating feature is the presence of the C-S-C stretching vibration in the target molecule, which is absent in the diphenylamine precursor. This, combined with the specific pattern of the out-of-plane C-H bending, provides a robust method for validation.

Experimental Protocol for FT-IR Analysis

This section provides a standardized procedure for acquiring a high-quality FT-IR spectrum of a solid sample, such as 2-Chloro-3-methoxy-10H-phenothiazine.

Objective: To obtain a transmission FT-IR spectrum of a solid sample using the KBr pellet method.

Materials:

  • FT-IR spectrometer

  • Hydraulic press for KBr pellets

  • Agate mortar and pestle

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula

  • Sample of 2-Chloro-3-methoxy-10H-phenothiazine

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Run a background scan to acquire a spectrum of the air in the sample compartment. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet):

    • Place approximately 200 mg of dry IR-grade KBr into a clean, dry agate mortar.

    • Add approximately 1-2 mg of the 2-Chloro-3-methoxy-10H-phenothiazine sample to the mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the IR beam.

    • Transfer a portion of the powdered mixture to the die of the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Process the acquired spectrum to identify the wavenumbers (in cm⁻¹) of the major absorption peaks.

    • Compare the observed peak positions and relative intensities with the predicted values and the spectra of known related compounds.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for FT-IR validation and the key structural components contributing to the spectrum.

FT_IR_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis cluster_validation Validation Outcome Sample Synthesized Compound Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press FTIR Acquire FT-IR Spectrum Press->FTIR Process Process Data FTIR->Process Compare Compare with Predicted Spectrum Process->Compare Validated Structure Validated Compare->Validated Match NotValidated Structure Not Validated Compare->NotValidated Mismatch

Caption: Workflow for the FT-IR validation of a synthesized compound.

Molecular_Vibrations cluster_core Phenothiazine Core cluster_substituents Substituents Molecule 2-Chloro-3-methoxy- 10H-phenothiazine NH N-H Stretch (~3340-3400 cm⁻¹) Molecule->NH AromaticCH Aromatic C-H Stretch (>3000 cm⁻¹) Molecule->AromaticCH AromaticCC Aromatic C=C Stretch (~1600-1450 cm⁻¹) Molecule->AromaticCC CSC C-S-C Stretch (~1080 cm⁻¹) Molecule->CSC COC C-O-C Stretch (~1275-1200 & ~1050-1020 cm⁻¹) Molecule->COC CCl C-Cl Stretch (~800-600 cm⁻¹) Molecule->CCl OOP Out-of-Plane C-H Bending (Substitution Pattern) Molecule->OOP

Caption: Key molecular vibrations contributing to the FT-IR spectrum.

References

  • Saraf, S., Khan, M. A., & Al-nousaui, S. (1983). Infrared Spectra of Phenothiazines. HETEROCYCLES, 20(2), 283.
  • PubChem. (n.d.). 2-Chloro-7-methoxy-10H-phenothiazine. Retrieved from [Link]

  • NIST. (n.d.). Phenothiazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Antioxidants (Basel). (2022). Antioxidant Properties of New Phenothiazine Derivatives. Antioxidants, 11(7), 1371. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-3-methoxy-10H-phenothiazine

Handling 2-Chloro-3-methoxy-10H-phenothiazine (CAS: 17800-08-7) requires a rigorous, scientifically grounded approach to laboratory safety. As a phenothiazine derivative utilized heavily in pharmaceutical development and...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-Chloro-3-methoxy-10H-phenothiazine (CAS: 17800-08-7) requires a rigorous, scientifically grounded approach to laboratory safety. As a phenothiazine derivative utilized heavily in pharmaceutical development and as a chemical intermediate[1][2], this compound presents specific physicochemical risks. Because toxicological data for highly substituted derivatives is often extrapolated from the parent scaffold, we must apply the precautionary principle and treat it with the stringent protocols required for the core phenothiazine structure[3][4].

This guide provides a self-validating, step-by-step operational framework designed for drug development professionals, focusing on the causality behind each safety measure.

Hazard Profile & Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The addition of chloro and methoxy groups to the highly lipophilic 10H-phenothiazine scaffold increases its ability to penetrate biological membranes and persist in the environment.

Table 1: Physicochemical Hazards & Causality Profile

Hazard ClassGHS CodeMechanism / CausalityPreventative Measure
Acute Oral Toxicity H302Systemic absorption leads to central nervous system depression and potential hematological organ damage[3].Strict prohibition of eating/drinking in the lab; mandatory hand washing[5].
Skin Sensitization H317Lipophilic aromatic rings rapidly penetrate the stratum corneum, forming haptens with skin proteins[5].Double-gloving with nitrile; immediate removal of contaminated clothing[6].
Specific Target Organ H373Repeated exposure affects the blood and hematological systems[3].Use of P3/N95 respirators to prevent chronic inhalation of airborne dust[6].
Aquatic Toxicity H410High partition coefficient (logP) causes severe bioaccumulation; resists standard aqueous degradation[6].Zero-drain disposal policy; incineration via chemical scrubber[3].

Personal Protective Equipment (PPE) Selection Logic

Standard PPE is insufficient for substituted phenothiazines due to their rapid breakthrough times through certain polymers. Every piece of equipment must be chosen based on the physical state of the chemical being handled.

PPE_Selection_Logic Task Risk Assessment: Handling 2-Chloro-3-methoxy-10H-phenothiazine Powder Powder Handling (Inhalation/Sensitization Risk) Task->Powder Liquid Solution Handling (Splash/Absorption Risk) Task->Liquid Resp P3/N95 Particulate Respirator + Fume Hood Powder->Resp Gloves Double Nitrile Gloves (Min 0.11mm thickness) Powder->Gloves Eye Chemical Safety Goggles + Face Shield Powder->Eye Body Flame-Retardant Lab Coat + Disposable Sleeves Powder->Body Liquid->Gloves Liquid->Eye Liquid->Body

Figure 1: Logical mapping of PPE based on physical state and associated exposure risks.

  • Hand Protection: Double-gloving with nitrile (outer layer >0.11mm). Causality: Nitrile offers superior resistance to non-polar organic compounds compared to latex. Double gloving ensures that if the outer glove is compromised, the inner glove maintains the barrier.

  • Respiratory Protection: When handling raw powder outside a closed system, a P3/N95 particulate respirator is mandatory[6]. Causality: Phenothiazine powders can form combustible dust concentrations, and fine particulates easily bypass standard surgical masks.

Operational Workflows

Protocol 1: Safe Weighing and Solution Preparation

Phenothiazine derivatives are prone to aerosolization and static cling. This protocol ensures containment during the highest-risk phase: powder transfer.

  • System Validation: Before handling, confirm the fume hood monitor reads a continuous face velocity of 80–100 fpm. Inflate your outer nitrile gloves manually to check for micro-tears before donning.

  • Static Mitigation: Use an anti-static weighing boat. Causality: Phenothiazine powders hold static charge, which can cause sudden aerosolization when approached with a metal spatula. Use an ionizing bar if available.

  • Transfer & Weighing: Use a dedicated micro-spatula. Do not pour directly from the bulk container. Keep the fume hood sash as low as ergonomically possible.

  • Dissolution: 2-Chloro-3-methoxy-10H-phenothiazine is poorly soluble in water. Dissolve the compound in an appropriate organic solvent (e.g., DMSO, ethanol) before removing the vessel from the hood.

  • Decontamination: Wipe down the balance and surrounding area with a lint-free cloth dampened with ethanol. Causality: Aqueous wiping will merely smear the lipophilic compound; an organic solvent is required to break the surface tension and lift the chemical[3].

Protocol 2: Spill Response & Decontamination

Immediate containment is required to prevent environmental release and secondary exposure.

Spill_Decontamination_Workflow Start Spill Detected: 2-Chloro-3-methoxy- 10H-phenothiazine Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill Assess->Liquid Vent Ensure Fume Hood/Ventilation is ON Solid->Vent Liquid->Vent PickUp Moisten with Combustible Solvent & Wipe (Avoid Dust) Vent->PickUp If Solid Absorb Apply Inert Absorbent (Vermiculite/Sand) Vent->Absorb If Liquid Collect Collect in Sealed, Solvent-Resistant Container PickUp->Collect Absorb->Collect Dispose Incineration via Licensed Hazmat Facility Collect->Dispose

Figure 2: Step-by-step logical workflow for assessing and decontaminating chemical spills.

  • Evacuation & Assessment: For spills exceeding 5g (solid) or 100mL (liquid), evacuate the immediate area and allow aerosols to settle.

  • Containment (Liquid): Surround and cover the spill with an inert absorbent such as vermiculite or sand. Causality: Do not use combustible materials like sawdust, as phenothiazines can form combustible mixtures[6].

  • Containment (Solid): Do not dry sweep, which generates hazardous dust. Mist the powder lightly with a compatible solvent (e.g., ethanol) to suppress dust, then gently wipe up the material[4].

  • Collection: Place all contaminated materials (absorbents, wipes, gloves) into a sealed, solvent-resistant hazardous waste container.

  • Self-Validation Check: After secondary cleaning with a detergent solution, perform a visual inspection at a low angle with a flashlight to ensure no crystalline residue remains on the surface.

Waste Disposal Plan

Because phenothiazines are classified as very toxic to aquatic life with long-lasting effects (H410), a strict zero-drain policy must be enforced[5].

  • Liquid Waste: Mix liquid waste with a combustible solvent. Offer this surplus to a licensed hazardous waste disposal company.

  • Incineration Protocol: The material must be burned in a chemical incinerator equipped with an afterburner and scrubber. Causality: Combustion of 2-Chloro-3-methoxy-10H-phenothiazine produces highly toxic nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas. The scrubber is essential to neutralize these acidic byproducts before atmospheric release[3][4].

  • Solid Waste: Dispose of contaminated packaging, gloves, and PPE as unused product. Do not allow contaminated work clothing out of the workplace; it must be destroyed or professionally decontaminated[5].

References

  • "Safety Data Sheet Phenothiazine Revision 4", Redox, [Link]

Sources

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